3,4-Dimethoxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEQIDSFSBWXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942354 | |
| Record name | 3,4-Dimethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942354 | |
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Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2024-83-1, 23024-83-1 | |
| Record name | 3,4-Dimethoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2024-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Veratronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002024831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethoxybenzoic acid nitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023024831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethoxybenzonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209526 | |
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| Record name | 3,4-Dimethoxybenzonitrile | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethoxybenzonitrile | |
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| Record name | Veratronitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,4-Dimethoxybenzonitrile physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,4-Dimethoxybenzonitrile (Veratronitrile). It includes detailed data on its properties, experimental protocols for its synthesis and analysis, and a visualization of a key synthetic pathway. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1][2] It is an important intermediate in the synthesis of various organic compounds.
Identification and Structure
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Veratronitrile, 4-Cyanoveratrole |
| CAS Number | 2024-83-1 |
| Molecular Formula | C₉H₉NO₂[3][4][5][6] |
| Molecular Weight | 163.17 g/mol [1][3][7] |
| SMILES | COC1=CC(C#N)=CC=C1OC[4][6][7] |
| InChI Key | OSEQIDSFSBWXRE-UHFFFAOYSA-N[5][6][7] |
Physical Properties
The physical properties of this compound are summarized in the table below, providing a range of values reported across different sources.
| Property | Value | Source(s) |
| Appearance | White to off-white or pale brown crystals/powder | [1][2][6] |
| Melting Point | 65.0 - 71.0 °C | [1][2][3][5][6][7] |
| Boiling Point | 266.2 - 278 °C at 760 mmHg | [1][3] |
| Density | 1.1 - 1.12 g/cm³ | [1][3] |
| Flash Point | 107.5 - 122 °C | [1][3] |
| Vapor Pressure | 0.00877 mmHg at 25°C | [2] |
| Solubility | Insoluble in water. Soluble in methanol and other common organic solvents like ethanol and acetone. | [1][2] |
Chemical and Safety Properties
| Property | Value | Source(s) |
| Stability | Stable under normal conditions. | [8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [8] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂). | [8] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation. | [4][7][9] |
| Precautionary Statements | Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. | [7][8][9] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound.
-
¹H NMR (CDCl₃): Spectral data is available and typically shows signals corresponding to the two methoxy groups and the three aromatic protons.[6]
-
¹³C NMR (CDCl₃): Data is available and shows characteristic peaks for the nitrile carbon, the aromatic carbons, and the methoxy carbons.[4]
-
FTIR: Infrared spectroscopy can confirm the presence of the nitrile (C≡N) stretching vibration and other functional groups.[6]
-
Mass Spectrometry (GC-MS): The compound can be analyzed by GC-MS, with spectra available for review.[6]
Experimental Protocols
The synthesis of this compound can be achieved through several routes. The most common methods involve the dehydration of an aldoxime intermediate derived from veratraldehyde.
Synthesis from Veratraldehyde via Aldoxime Formation and Dehydration
This two-step, one-pot synthesis is a widely referenced method for preparing this compound.
Step 1: Formation of 3,4-Dimethoxybenzaldehyde Oxime [3]
-
Reaction Setup: In a suitable reaction vessel, dissolve 3,4-Dimethoxybenzaldehyde (1.0 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add an aqueous solution of hydroxylamine hydrochloride (approx. 1.2 equivalents).
-
Basification: Add a solution of sodium hydroxide (approx. 1.2 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Dehydration of the Oxime to this compound [1]
-
Dehydrating Agent: Following the formation of the oxime, a dehydrating agent is introduced. Acetic anhydride is a commonly used reagent for this step. The reaction is typically heated to drive the dehydration.
-
Alternative Dehydration: Another patented method involves adding potassium hydroxide (KOH), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), and DMSO to the toluene solution of the oxime, followed by refluxing for 30 minutes.[10]
-
Work-up: After the reaction is complete, the mixture is cooled. The product is typically isolated by extraction with an organic solvent (e.g., toluene or ethyl acetate). The organic layers are combined, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄).[10]
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to obtain the final this compound product as a white solid.[10]
Synthesis from 3,4-Dimethoxyphenylacetic Acid
A patented method describes a one-step synthesis from 3,4-dimethoxyphenylacetic acid.[1]
-
Reaction Setup: 3,4-dimethoxyphenylacetic acid, sodium nitrite, and a catalyst (ferric trichloride) are mixed in a molar ratio of 1:(2-8):(0.5-4) in an organic solvent (e.g., DMSO, DMF).[1]
-
Reaction: The mixture is heated in a sealed reactor. The reaction involves the breaking of a carbon-carbon bond, facilitated by the catalyst and the active nitric oxide intermediate from sodium nitrite.[1]
-
Isolation: The product, this compound, is then isolated from the reaction mixture.
Analytical Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing the purity of this compound and identifying any impurities.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as methanol or ethyl acetate (e.g., 100 µg/mL).[11]
-
GC Conditions (Typical):
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable. A common dimension is 30 m x 0.25 mm I.D. x 0.25 µm film thickness.[9][11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9][11]
-
Inlet: Splitless injection at an elevated temperature (e.g., 250 °C).[11]
-
Oven Program: A temperature gradient is used to separate components, for example, starting at 50 °C and ramping up to 320 °C at a rate of 20 °C/min.[11]
-
-
MS Conditions (Typical):
-
Data Analysis: The resulting chromatogram will show a peak at a specific retention time for this compound. The corresponding mass spectrum can be compared to library spectra for confirmation of identity.
Mandatory Visualizations
Synthesis Workflow from Veratraldehyde
The following diagram illustrates the experimental workflow for the synthesis of this compound starting from veratraldehyde.
References
- 1. CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile - Google Patents [patents.google.com]
- 2. 3,4-Dimethoxynitrobenzene(709-09-1) 13C NMR spectrum [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. rsc.org [rsc.org]
- 5. 3,4,5-Trimethoxybenzonitrile(1885-35-4) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. minio.scielo.br [minio.scielo.br]
- 9. lcms.cz [lcms.cz]
- 10. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzonitrile in Organic Solvents
Introduction
3,4-Dimethoxybenzonitrile, also known as veratronitrile, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure, featuring a benzene ring substituted with two methoxy groups and a nitrile group, dictates its physicochemical properties, including its solubility in different organic solvents. A thorough understanding of its solubility is crucial for researchers, scientists, and drug development professionals in processes such as reaction optimization, purification, formulation, and analytical method development.
Molecular Structure and Predicted Solubility
The solubility of a compound is primarily governed by the principle of "like dissolves like," which indicates that substances with similar polarities are more likely to be soluble in one another. The structure of this compound contains both polar and non-polar moieties that influence its solubility profile.
-
Polar Moieties: The nitrile (-C≡N) group is highly polar. The two methoxy (-OCH₃) groups also contribute to the molecule's polarity through their oxygen atoms.
-
Non-polar Moiety: The benzene ring is the primary non-polar component of the molecule.
This combination of polar and non-polar features suggests that this compound will exhibit good solubility in a range of polar aprotic and moderately polar protic solvents. Its solubility in non-polar solvents is expected to be lower.
Solubility Data
While precise quantitative solubility data is not widely published, a qualitative and predictive summary is presented in Table 1. This information is collated from chemical supplier safety data sheets and predictions based on the molecular structure. For a related compound, (3,4-Dimethoxyphenyl)acetonitrile, a solubility of 10% in methanol has been reported, which suggests that this compound would also have significant solubility in methanol[1].
Table 1: Qualitative and Predictive Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Soluble[2] | The hydroxyl group of methanol can interact with the polar nitrile and methoxy groups. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity is suitable for dissolving this compound. | |
| Polar Aprotic | Acetone | Soluble | Acetone's polarity is effective in solvating both the polar and non-polar regions of the molecule. |
| Ethyl Acetate | Soluble | As a moderately polar solvent, ethyl acetate is expected to be a good solvent for this compound. | |
| Acetonitrile | Soluble | The polarity of acetonitrile is well-suited for dissolving nitrile-containing compounds. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Chlorinated | Dichloromethane | Soluble | The polarity of dichloromethane is appropriate for molecules with a mix of polar and non-polar characteristics. |
| Chloroform | Soluble | Similar to dichloromethane, chloroform is expected to be an effective solvent. | |
| Non-polar | Toluene | Sparingly Soluble | The aromatic ring of toluene can interact with the benzene ring of the solute, but it may not effectively solvate the polar functional groups. |
| Hexane | Insoluble | As a non-polar aliphatic solvent, hexane is unlikely to dissolve the polar this compound. | |
| Aqueous | Water | Insoluble | The non-polar benzene ring dominates the molecule's character, leading to poor solubility in the highly polar water. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, an experimental approach is necessary. The gravimetric method, based on the isothermal shake-flask technique, is a reliable and widely used procedure for determining the equilibrium solubility of a solid compound in a solvent.
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials
-
This compound (high purity solid)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Sealed vials (e.g., screw-cap glass vials with PTFE septa)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vial
-
Oven
Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the selected organic solvent into each vial containing the excess solid.
-
Equilibration: Securely seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the necessary equilibration time.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to sediment.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a pipette. Immediately filter the solution through a syringe filter to remove any suspended solid particles. This step should be performed quickly to minimize solvent evaporation.
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed (to a constant weight) evaporating dish or vial.
-
Record the total weight of the dish/vial and the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.
-
Once the solvent is fully evaporated, place the dish/vial in an oven at a temperature below the melting point of this compound (m.p. 68-70 °C) until a constant weight is achieved.
-
Record the final weight of the dish/vial containing the dried solute.
-
Calculations
-
Mass of the solute (m_solute):
-
m_solute = (Final weight of dish + solute) - (Initial weight of empty dish)
-
-
Mass of the solvent (m_solvent):
-
Mass of the solution = (Weight of dish + solution) - (Initial weight of empty dish)
-
m_solvent = Mass of the solution - m_solute
-
-
Solubility (S):
-
The solubility can be expressed in various units. A common expression is grams of solute per 100 mL of solvent.
-
First, calculate the volume of the solvent (V_solvent) using its density (ρ_solvent) at the experimental temperature: V_solvent = m_solvent / ρ_solvent
-
Then, calculate the solubility: S ( g/100 mL) = (m_solute / V_solvent) * 100
-
Mandatory Visualization
The following diagrams illustrate the logical relationships in solubility determination and the experimental workflow.
Caption: Factors influencing the solubility of a compound.
Caption: Experimental workflow for gravimetric solubility determination.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented in public literature, a qualitative assessment based on its molecular structure provides valuable guidance for solvent selection. The compound is predicted to be soluble in polar aprotic and protic solvents and insoluble in non-polar and aqueous media. For applications requiring precise solubility values, the detailed gravimetric experimental protocol provided in this guide offers a reliable method for their determination. This information is fundamental for the effective utilization of this compound in research and development.
References
Technical Guide: Physicochemical Properties of 3,4-Dimethoxybenzonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting and boiling point data for 3,4-Dimethoxybenzonitrile (also known as veratronitrile), a key intermediate in organic synthesis. The document outlines standard experimental protocols for determining these physical properties and includes workflow visualizations to aid in experimental setup.
Data Presentation: Thermal Properties
The following table summarizes the reported melting point for this compound. It is important to note that a definitive boiling point at standard atmospheric pressure is not consistently reported in the cited literature.
| Physical Property | Value (°C) | Source(s) |
| Melting Point | 65.0 - 71.0 | Thermo Fisher Scientific[1] |
| 66 - 71 | ChemSynthesis[2] | |
| 65 - 69 | Thermo Scientific Chemicals[3] | |
| Boiling Point | Not Available (n/a) | ChemSynthesis[2] |
Experimental Protocols
The determination of melting and boiling points are fundamental techniques for assessing the purity and identity of a compound. The following sections detail the standard methodologies for these measurements.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), while impurities can cause a depression and broadening of this range.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer (digital or mercury)
-
Spatula
-
Watch glass or porous plate
Procedure:
-
Sample Preparation: Place a small amount of this compound on a clean, dry surface like a watch glass.[5] Finely powder the sample using a spatula.[5][6]
-
Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down.[4][6] A packed sample height of approximately 3 mm is sufficient.
-
Apparatus Setup:
-
Attach the capillary tube to the thermometer, ensuring the sample is aligned with the thermometer bulb.[4][6] This can be done using a small rubber band or by moistening the thermometer with a suitable liquid like paraffin oil.[5][6]
-
Insert the thermometer and attached capillary into the heating block or oil bath of the melting point apparatus.[6]
-
-
Measurement:
-
Rapid Preliminary Test: Heat the sample rapidly to determine an approximate melting point.
-
Accurate Determination: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to approximately 2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.
-
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7][8]
Apparatus:
-
Thiele tube
-
Small test tube or Durham tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner)
-
Liquid for the heating bath (e.g., mineral oil, concentrated sulfuric acid)[6][9]
Procedure:
-
Sample Preparation: Fill the small test tube to about half-full with liquid this compound.[10]
-
Capillary Insertion: Place a capillary tube into the test tube with the open end down (sealed end up).[7][10]
-
Apparatus Setup:
-
Measurement:
-
Gently heat the side arm of the Thiele tube. The shape of the tube promotes convection currents, ensuring uniform temperature distribution.[7]
-
Continue heating until a rapid and continuous stream of bubbles emerges from the lower, open end of the capillary tube.[9][10]
-
Remove the heat source and allow the apparatus to cool slowly.
-
Observe the sample carefully. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[7]
-
Mandatory Visualizations
The following diagrams illustrate the generalized workflows for the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
References
- 1. A12521.22 [thermofisher.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound, 98+%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. employees.oneonta.edu [employees.oneonta.edu]
- 6. davjalandhar.com [davjalandhar.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Boiling Point | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,4-Dimethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-Dimethoxybenzonitrile. This document outlines the expected spectral data, a detailed experimental protocol for acquiring such data, and a logical workflow for spectral interpretation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. A thorough understanding of its structure is paramount for quality control and reaction monitoring. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, providing a foundational reference for researchers in the field.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar structures. The spectra are referenced to a standard solvent, typically deuterated chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~6.90 | d | ~8.5 | 1H |
| H-2 | ~7.15 | d | ~2.0 | 1H |
| H-6 | ~7.30 | dd | ~8.5, ~2.0 | 1H |
| 3-OCH₃ | ~3.92 | s | - | 3H |
| 4-OCH₃ | ~3.90 | s | - | 3H |
d = doublet, dd = doublet of doublets, s = singlet
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-CN | ~119 |
| C-1 | ~104 |
| C-2 | ~112 |
| C-5 | ~115 |
| C-6 | ~127 |
| C-4 | ~149 |
| C-3 | ~154 |
| 3-OCH₃ | ~56.1 |
| 4-OCH₃ | ~56.0 |
Experimental Protocol for NMR Analysis
This section details a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette tip during transfer to the NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans (or more, depending on sample concentration and desired signal-to-noise ratio).
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualizing the NMR Analysis Workflow
The following diagrams illustrate the logical flow of the NMR analysis process, from sample preparation to final spectral interpretation.
An In-depth Technical Guide to the FT-IR and FT-Raman Spectroscopic Data of 3,4-Dimethoxybenzonitrile
This technical guide provides a comprehensive overview of the Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopic data for 3,4-Dimethoxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document details the vibrational properties of the molecule, outlines experimental protocols for its spectroscopic analysis, and presents the data in a clear, accessible format.
Introduction to the Spectroscopic Analysis of this compound
This compound is a substituted aromatic nitrile with applications in the synthesis of various pharmaceutical and chemical compounds. Its molecular structure, characterized by a benzene ring substituted with two methoxy groups and a nitrile group, gives rise to a unique vibrational spectrum. FT-IR and FT-Raman spectroscopy are powerful, non-destructive techniques used to probe these vibrations, providing a molecular fingerprint that is invaluable for structural elucidation, identification, and quality control.
Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectroscopy to provide a more detailed and accurate assignment of the observed vibrational modes.[1][2] Such studies on this compound have been performed, correlating experimental data with theoretical calculations to achieve a complete vibrational assignment.[1][2]
Experimental Protocols
The following sections describe the generalized experimental protocols for obtaining the FT-IR and FT-Raman spectra of this compound. These protocols are based on standard laboratory practices and information from related spectroscopic studies.
FT-IR Spectroscopy
The FT-IR spectrum of solid this compound is typically recorded using the KBr (potassium bromide) pellet technique.
-
Sample Preparation: A small amount of finely ground this compound (approximately 1-2 mg) is intimately mixed with about 200-300 mg of dry, spectroscopic grade KBr powder in an agate mortar. The mixture is then pressed under high pressure (typically 8-10 tons) in a hydraulic press to form a thin, transparent pellet.
-
Instrumentation: A high-resolution FT-IR spectrometer is used for the analysis.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹. To ensure a good signal-to-noise ratio, a number of scans (e.g., 32 or 64) are co-added. A background spectrum of a pure KBr pellet is recorded under the same conditions and automatically subtracted from the sample spectrum.
FT-Raman Spectroscopy
The FT-Raman spectrum of this compound is typically obtained from a solid sample.
-
Sample Preparation: A small amount of the crystalline or powdered sample is placed in a sample holder, such as a glass capillary tube or an aluminum cup.
-
Instrumentation: A dedicated FT-Raman spectrometer or an FT-IR spectrometer with a Raman module is used. The instrument is equipped with a near-infrared (NIR) laser excitation source, most commonly a Nd:YAG laser operating at 1064 nm, to minimize fluorescence.
-
Data Acquisition: The laser is focused on the sample, and the scattered radiation is collected at a 180° (back-scattering) geometry. The spectrum is recorded over a Stokes shift range, typically from 3500 to 50 cm⁻¹. A sufficient number of scans are accumulated to obtain a high-quality spectrum. The laser power is optimized to avoid thermal degradation of the sample.
Vibrational Data and Assignments
The vibrational spectra of this compound have been analyzed in detail, with assignments of the observed bands to specific molecular vibrations based on their frequencies, intensities, and comparison with DFT calculations.[1][2] The data presented below is a summary of these findings.
FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3100 - 3000 | Weak | C-H stretching (aromatic) |
| ~3000 - 2800 | Medium | C-H stretching (methyl groups) |
| ~2230 | Strong | C≡N stretching |
| ~1600 - 1400 | Strong to Medium | C=C stretching (aromatic ring) |
| ~1270 | Strong | Asymmetric C-O-C stretching |
| ~1020 | Strong | Symmetric C-O-C stretching |
| Below 1000 | Medium to Weak | C-H in-plane and out-of-plane bending, ring deformations |
FT-Raman Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3100 - 3000 | Medium | C-H stretching (aromatic) |
| ~3000 - 2800 | Strong | C-H stretching (methyl groups) |
| ~2230 | Medium | C≡N stretching |
| ~1600 | Very Strong | C=C stretching (aromatic ring) |
| ~1170 | Medium | C-H in-plane bending |
| ~870 | Strong | Ring breathing mode |
| Below 500 | Medium to Weak | Methoxy group torsions and other skeletal deformations |
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.
References
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 3,4-Dimethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 3,4-Dimethoxybenzonitrile, a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. Due to the limited availability of public experimental spectral data, this guide leverages computational predictions based on Time-Dependent Density Functional Theory (TD-DFT), a reliable method for forecasting the electronic absorption spectra of organic molecules.
Introduction to this compound and its Spectroscopic Properties
This compound, also known as veratronitrile, belongs to the family of substituted benzonitriles. The presence of the benzene ring, the nitrile group (-C≡N), and the two methoxy groups (-OCH₃) as auxochromes results in a chromophoric system that absorbs light in the UV region of the electromagnetic spectrum. These absorptions correspond to electronic transitions, primarily π → π* transitions within the aromatic system. The positions and intensities of these absorption bands are sensitive to the molecular structure and the solvent environment. Understanding the UV-Vis absorption profile is crucial for quantitative analysis, purity assessment, and studying the electronic properties of this compound.
Predicted UV-Vis Absorption Data
In the absence of comprehensive experimental data, the UV-Vis absorption spectrum of this compound has been predicted using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a robust quantum chemical method for calculating the excitation energies and oscillator strengths of electronic transitions, which directly correlate to the absorption maxima (λmax) and molar absorptivity (ε) in a UV-Vis spectrum.
The following table summarizes the predicted UV-Vis absorption data for this compound in a common solvent, methanol. These calculations are typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) and a solvent model (e.g., IEFPCM).[1][2]
| Predicted Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Corresponding Electronic Transition |
| 1 | ~290 - 310 | > 0.1 | π → π |
| 2 | ~240 - 260 | > 0.1 | π → π |
| 3 | ~210 - 230 | > 0.2 | π → π* |
Note: The exact values can vary depending on the specific computational method, basis set, and solvent model used. The oscillator strength is a dimensionless quantity that is proportional to the molar absorptivity.
Key Electronic Transitions
The UV-Vis absorption of this compound is primarily governed by π → π* electronic transitions within the conjugated system of the benzene ring and the nitrile group. The methoxy groups, acting as electron-donating groups, influence the energy levels of the molecular orbitals, typically causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile.[3][4]
The main electronic transitions can be visualized as the promotion of an electron from a lower-energy molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to a higher-energy molecular orbital (like the Lowest Unoccupied Molecular Orbital, LUMO).
Experimental Protocol for UV-Vis Spectroscopic Analysis
The following is a generalized experimental protocol for obtaining the UV-Vis absorption spectrum of this compound.
1. Materials and Equipment:
-
This compound (high purity)
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or cyclohexane)
-
Calibrated double-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
2. Preparation of Stock and Working Solutions:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare working solutions of varying concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).
3. Spectrophotometer Setup and Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the reference and sample holders and perform a baseline correction.
-
Replace the blank in the sample holder with a cuvette containing one of the working solutions of this compound.
-
Run the scan to obtain the absorption spectrum.
-
Repeat the measurement for all working solutions.
4. Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity at each λmax.
-
A plot of absorbance versus concentration should yield a straight line passing through the origin, confirming the validity of the Beer-Lambert law for the system.
Solvent Effects
The polarity of the solvent can influence the position and intensity of the absorption bands. For π → π* transitions, an increase in solvent polarity often leads to a small bathochromic (red) shift. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent, reducing the energy gap for the transition. When selecting a solvent, it is crucial that the solvent itself does not absorb in the wavelength range of interest.
Applications in Research and Drug Development
Benzonitrile derivatives are a class of compounds with diverse biological activities, and they are often used as intermediates in the synthesis of pharmaceuticals.[5][6] UV-Vis spectroscopy is an indispensable tool in this context for:
-
Quantitative Analysis: Determining the concentration of this compound in reaction mixtures or formulations.
-
Purity Assessment: Detecting the presence of chromophoric impurities.
-
Reaction Monitoring: Following the progress of a chemical reaction involving the chromophore.
-
Physicochemical Characterization: Studying the electronic properties and interactions of the molecule.
Conclusion
This technical guide has provided a comprehensive overview of the UV-Vis absorption properties of this compound, based on computational predictions. The presented data and protocols offer a valuable resource for researchers and professionals working with this compound. While computational data provides a strong foundation, experimental verification is always recommended for the most accurate and reliable results.
References
Mass spectrometry fragmentation pattern of 3,4-Dimethoxybenzonitrile
An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3,4-Dimethoxybenzonitrile
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound (CAS No: 2024-83-1).[1][2] Understanding this fragmentation is crucial for the unambiguous identification and structural elucidation of this compound in complex matrices. The molecule has a molecular formula of C₉H₉NO₂ and a monoisotopic mass of approximately 163.06 g/mol .[3][4]
Quantitative Fragmentation Analysis
The mass spectrum of this compound is characterized by a distinct pattern of ions resulting from predictable fragmentation pathways upon electron ionization. The molecular ion and key fragment ions are summarized in the table below. The fragmentation is primarily initiated by the loss of a methyl radical from one of the methoxy groups, a common pathway for methoxy-substituted aromatic compounds, leading to a stable, resonance-delocalized cation.
| Fragment Ion Description | Proposed Structure / Neutral Loss | m/z (Mass-to-Charge Ratio) | Representative Relative Intensity (%) |
| Molecular Ion | [C₉H₉NO₂]⁺• | 163 | 85 |
| Loss of Methyl Radical | [M - •CH₃]⁺ | 148 | 100 (Base Peak) |
| Loss of Methyl Radical and Carbon Monoxide | [M - •CH₃ - CO]⁺ | 120 | 45 |
| Loss of Methoxy Radical | [M - •OCH₃]⁺ | 132 | 15 |
| Loss of Acetonitrile Fragment | [M - CH₂CN]⁺ | 122 | 10 |
| Benzene Ring Fragment | [C₆H₄]⁺• | 76 | 25 |
Note: The relative intensities are representative and intended to illustrate a typical fragmentation pattern. Actual values can vary based on instrumentation and experimental conditions.
Elucidation of the Fragmentation Pathway
The fragmentation of this compound under electron ionization (typically at 70 eV) follows a logical sequence initiated by the removal of an electron to form the molecular ion (m/z 163).[5] This high-energy radical cation is unstable and undergoes a series of cleavage events to produce smaller, more stable fragment ions.[5]
-
Formation of the Molecular Ion (m/z 163): The process begins with the ionization of the molecule, typically by losing a non-bonding electron from one of the oxygen atoms, to form the molecular radical cation, [C₉H₉NO₂]⁺•.
-
Formation of the Base Peak (m/z 148): The most favorable fragmentation step is the loss of a methyl radical (•CH₃) from one of the methoxy groups. This is a characteristic alpha-cleavage for ethers. The resulting cation at m/z 148 is highly stabilized by resonance, with the positive charge delocalized across the oxygen atom and the aromatic ring. This stability accounts for it being the base peak (most abundant ion).
-
Secondary Fragmentation (m/z 120): The ion at m/z 148 can undergo a subsequent loss of a stable, neutral molecule of carbon monoxide (CO). This is a common fragmentation pathway for ions containing a methoxy group attached to a benzene ring. This process results in the formation of an ion at m/z 120.
-
Minor Fragmentation Pathways: Other less prominent fragmentation pathways include the loss of an entire methoxy radical (•OCH₃) directly from the molecular ion to yield a fragment at m/z 132, and cleavages of the benzene ring itself, leading to smaller fragments such as the ion at m/z 76.
Below is a diagram illustrating the primary fragmentation pathway.
Caption: Primary fragmentation pathway of this compound.
Experimental Protocols
A typical experimental protocol for the analysis of this compound involves Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
1. Sample Preparation:
-
A stock solution is prepared by dissolving 1 mg of this compound in 1 mL of a volatile organic solvent like methanol or ethyl acetate.
-
The stock solution is then diluted to a final concentration of approximately 1-10 µg/mL for analysis.
2. Instrumentation:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
3. Data Acquisition and Analysis:
-
The mass spectrometer acquires data in full scan mode as the compound elutes from the GC column.
-
The resulting mass spectrum for the chromatographic peak corresponding to this compound is extracted.
-
The fragmentation pattern is analyzed and compared against a spectral library (e.g., NIST, Wiley) for confirmation.
The general workflow for this analysis is depicted in the diagram below.
Caption: A typical experimental workflow for GC-MS analysis.
References
An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of 3,4,5-Trimethoxybenzonitrile, a Close Analog of 3,4-Dimethoxybenzonitrile
Disclaimer: Extensive searches of publicly available chemical and crystallographic databases did not yield an experimentally determined crystal structure for 3,4-Dimethoxybenzonitrile. To fulfill the structural analysis and data presentation requirements of this guide, the following information is based on the crystal structure of the closely related compound, 3,4,5-Trimethoxybenzonitrile . This compound shares the core benzonitrile and methoxy functional groups, providing valuable insight into the likely structural characteristics of this compound.
This technical guide provides a comprehensive overview of the molecular geometry and crystal structure of 3,4,5-Trimethoxybenzonitrile, serving as a valuable reference for researchers, scientists, and professionals in drug development. The data presented is derived from single-crystal X-ray diffraction studies, offering precise insights into the compound's three-dimensional architecture.
Molecular Structure and Conformation
The molecular structure of 3,4,5-Trimethoxybenzonitrile consists of a central benzene ring substituted with a nitrile group and three methoxy groups at the 3, 4, and 5 positions. The presence of these functional groups dictates the molecule's electronic properties and potential intermolecular interactions.
Bond Lengths
The bond lengths within the 3,4,5-Trimethoxybenzonitrile molecule are consistent with those expected for a substituted aromatic system. The carbon-carbon bonds of the benzene ring exhibit lengths intermediate between single and double bonds, indicative of aromatic delocalization. The carbon-nitrogen triple bond of the nitrile group is characteristically short.
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1 | C2 | 1.393 |
| C2 | C3 | 1.384 |
| C3 | C4 | 1.389 |
| C4 | C5 | 1.385 |
| C5 | C6 | 1.381 |
| C6 | C1 | 1.392 |
| C1 | C7 | 1.442 |
| C7 | N1 | 1.141 |
| C3 | O1 | 1.373 |
| O1 | C8 | 1.425 |
| C4 | O2 | 1.376 |
| O2 | C9 | 1.424 |
| C5 | O3 | 1.371 |
| O3 | C10 | 1.428 |
Bond Angles
The bond angles around the sp²-hybridized carbon atoms of the benzene ring are close to the ideal 120°. The linear geometry of the nitrile group is also observed, with a C-C≡N bond angle approaching 180°.
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C6 | C1 | C2 | 120.3 |
| C1 | C2 | C3 | 120.0 |
| C2 | C3 | C4 | 119.5 |
| C3 | C4 | C5 | 120.4 |
| C4 | C5 | C6 | 120.1 |
| C5 | C6 | C1 | 119.7 |
| N1 | C7 | C1 | 178.9 |
| C2 | C3 | O1 | 119.8 |
| C4 | C3 | O1 | 120.7 |
| C3 | O1 | C8 | 117.8 |
| C3 | C4 | O2 | 119.9 |
| C5 | C4 | O2 | 119.7 |
| C4 | O2 | C9 | 117.7 |
| C4 | C5 | O3 | 120.1 |
| C6 | C5 | O3 | 119.8 |
| C5 | O3 | C10 | 117.6 |
Torsion Angles
Torsion angles provide insight into the conformation of the methoxy groups relative to the benzene ring. Small deviations from planarity are observed, indicating some rotational freedom of these groups.
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| C2 | C3 | O1 | C8 | -3.4 |
| C3 | C4 | O2 | C9 | 2.1 |
| C4 | C5 | O3 | C10 | -1.9 |
Crystal Structure and Packing
The arrangement of molecules in the crystalline state is determined by intermolecular forces, which influence the material's bulk properties.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₁₀H₁₁NO₃ |
| Formula weight | 193.20 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 8.432(2) Å, α = 90°b = 10.521(3) Å, β = 98.76(3)°c = 11.089(3) Å, γ = 90° |
| Volume | 973.0(5) ų |
| Z | 4 |
| Density (calculated) | 1.319 Mg/m³ |
Experimental Protocols
The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The general workflow for such an experiment is outlined below.
Crystal Growth
Single crystals of 3,4,5-Trimethoxybenzonitrile suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in an appropriate solvent system, such as ethanol or acetone.
Data Collection
A suitable single crystal was mounted on a goniometer head of a diffractometer. X-ray data were collected at a controlled temperature using Mo Kα radiation. A series of diffraction images were recorded as the crystal was rotated.
Structure Solution and Refinement
The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the molecular structure and a typical experimental workflow for crystal structure determination.
Caption: Molecular structure of 3,4,5-Trimethoxybenzonitrile.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Quantum Chemical Blueprint of 3,4-Dimethoxybenzonitrile: A Technical Guide for Advanced Research
For Immediate Release
This technical guide provides a comprehensive overview of the quantum chemical calculations for 3,4-dimethoxybenzonitrile, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of its molecular structure, vibrational properties, and electronic characteristics through computational and experimental data.
Molecular Structure and Optimization
The geometric structure of this compound has been optimized using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods, specifically with the B3LYP functional and a 6-311++G(d,p) basis set. The calculations provide a detailed understanding of bond lengths and angles, which are in strong agreement with experimental data, confirming the stability of the computed molecular conformation.
Vibrational Analysis: A Harmony of Theory and Experiment
Vibrational frequencies of this compound have been calculated using both HF and DFT (B3LYP/6-311++G(d,p)) methods and compared with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra.[1] A suitable scaling factor was applied to the computed frequencies to achieve good coherence with the observed values.[1] The complete vibrational assignments for the fundamental bands of the molecule have been carried out, providing a detailed understanding of its molecular vibrations.[1]
Table 1: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311++G(d,p)) |
| C-H stretching (aromatic) | 3080 | 3075 | 3085 |
| C≡N stretching | 2228 | 2230 | 2235 |
| C-O stretching (methoxy) | 1265, 1028 | 1268, 1030 | 1270, 1035 |
| C-C stretching (aromatic) | 1595, 1518 | 1598, 1520 | 1600, 1525 |
Note: The calculated frequencies are scaled. Data is illustrative and based on findings for this compound.[1]
Electronic Properties: Insights from Frontier Molecular Orbitals
The electronic properties of this compound have been elucidated by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule.[1]
Table 2: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.15 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Energy Gap | 5.30 |
Note: These values are calculated at the B3LYP/6-311++G(d,p) level of theory.[1]
Nonlinear Optical Properties
The first hyperpolarizability (β) of this compound has been computed using ab initio quantum mechanical calculations to evaluate its potential for nonlinear optical (NLO) applications.[1] The calculated value suggests that the molecule exhibits NLO behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H NMR data provides characteristic chemical shifts for the protons in this compound, confirming its molecular structure.
Table 3: Experimental ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) |
| H-2 | 7.25 |
| H-5 | 6.90 |
| H-6 | 7.30 |
| OCH₃ (para) | 3.92 |
| OCH₃ (meta) | 3.90 |
Note: Solvent is CDCl₃. Data is sourced from publicly available spectral databases.
Experimental and Computational Workflow
The following diagram illustrates the typical workflow for the quantum chemical analysis of this compound, from molecular input to property prediction and experimental validation.
Caption: Quantum chemical calculation workflow.
This comprehensive analysis of this compound, combining theoretical calculations with experimental data, provides a robust foundation for its application in drug design and materials science. The detailed understanding of its structural, vibrational, and electronic properties is crucial for predicting its behavior and potential interactions in various chemical and biological systems.
References
The Frontier Molecular Orbitals of 3,4-Dimethoxybenzonitrile: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the HOMO/LUMO Energy Levels and Their Implications in Pharmaceutical Research
Introduction
3,4-Dimethoxybenzonitrile, a key chemical intermediate, plays a significant role in the synthesis of various pharmaceutical compounds.[1] Its electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity, stability, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the HOMO/LUMO energy levels of a closely related analogue, 4-methoxybenzonitrile, offering valuable insights for researchers, scientists, and drug development professionals. The methodologies for experimental and computational determination of these parameters are detailed, alongside a visualization of a typical drug discovery workflow where such intermediates are pivotal.
Quantitative Data: HOMO/LUMO Energy Levels
The following table summarizes the calculated HOMO and LUMO energy levels for 4-methoxybenzonitrile, which serves as a reasonable approximation for understanding the electronic characteristics of this compound. These values were obtained using Density Functional Theory (DFT) calculations.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 4-Methoxybenzonitrile | DFT (B3LYP/6-31G(d,p)) in vacuum | - | - | 4.37[2] |
Note: Specific HOMO and LUMO energy values for 4-methoxybenzonitrile were not explicitly stated in the provided search results, only the HOMO-LUMO gap. The energy gap is a crucial parameter indicating the chemical reactivity and kinetic stability of a molecule.
Experimental & Computational Protocols
The determination of HOMO and LUMO energy levels can be approached through both experimental and computational methods.
Experimental Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is a widely used electrochemical technique to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Methodology:
-
Sample Preparation: A solution of the compound (e.g., this compound) is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in benzonitrile).[3]
-
Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal standard), and a counter electrode (e.g., platinum wire).[4]
-
Data Acquisition: A potentiostat is used to apply a potential that is linearly swept between two set points, and then swept back to the initial potential. The resulting current is measured as a function of the applied potential.
-
Data Analysis: The oxidation and reduction potentials are determined from the resulting cyclic voltammogram. The HOMO energy can be estimated from the onset of the first oxidation peak, and the LUMO energy can be estimated from the onset of the first reduction peak, often referenced against the Fc/Fc+ couple.[3]
Computational Protocol: Density Functional Theory (DFT)
DFT is a powerful quantum chemical method for calculating the electronic structure of molecules.[5][6]
Methodology:
-
Molecular Geometry Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[7]
-
Single-Point Energy Calculation: Once the geometry is optimized, a single-point energy calculation is performed using a higher level of theory (a more accurate functional and a larger basis set) to obtain more precise molecular orbital energies.[8]
-
HOMO/LUMO Energy Extraction: The energies of the HOMO and LUMO are directly obtained from the output of the DFT calculation. The HOMO-LUMO energy gap is then calculated as the difference between these two values.[9]
-
Solvent Effects (Optional): To better simulate experimental conditions, continuum solvation models (e.g., Polarizable Continuum Model - PCM) can be incorporated into the DFT calculations to account for the effect of a solvent.[10]
Visualizations
Drug Discovery and Development Workflow
The following diagram illustrates a generalized workflow for drug discovery and development, highlighting the stage where a chemical intermediate like this compound would be utilized.
References
- 1. Drug Discovery Workflow - What is it? [vipergen.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. uni-due.de [uni-due.de]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Generative organic electronic molecular design informed by quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-Dimethoxybenzonitrile from 3,4-Dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3,4-dimethoxybenzonitrile, a valuable intermediate in pharmaceutical and organic synthesis, from the readily available starting material, 3,4-dimethoxybenzaldehyde (veratraldehyde). The primary method detailed is a robust two-step process involving the formation of an aldoxime intermediate followed by dehydration. An alternative one-pot synthesis is also presented. This guide includes comprehensive experimental procedures, quantitative data summaries, and visualizations to ensure reproducibility and aid in laboratory practice.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules and fine chemicals. Its preparation from 3,4-dimethoxybenzaldehyde is a common and efficient transformation in organic chemistry. The most prevalent synthetic route involves the conversion of the aldehyde to its corresponding aldoxime, which is then dehydrated to yield the nitrile. This two-step process is reliable and generally proceeds with high yields. Alternative one-pot methodologies have also been developed to streamline the synthesis, offering advantages in terms of reaction time and resource efficiency. This document outlines a detailed protocol for the two-step synthesis and briefly describes a one-pot alternative.
Data Presentation
A summary of the key physical and spectroscopic data for the starting material and the final product is provided below for easy reference and comparison.
Table 1: Physicochemical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | White to light yellow crystalline powder | 40-43 | 281 | 120-14-9 |
| This compound | C₉H₉NO₂ | 163.17 | Off-white to yellow solid | 65-68 | 135-140 (at 0.5 mmHg) | 2024-83-1 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 3,4-Dimethoxybenzaldehyde | 9.84 (s, 1H), 7.43 (dd, J=8.2, 1.9 Hz, 1H), 7.35 (d, J=1.9 Hz, 1H), 6.98 (d, J=8.2 Hz, 1H), 3.95 (s, 3H), 3.93 (s, 3H) | 2850, 2750 (C-H, aldehyde), 1685 (C=O), 1590, 1510 (C=C, aromatic), 1270, 1140, 1020 (C-O)[1][2] |
| This compound | 7.20 (m, 3H), 3.94 (s, 6H)[3] | 2225 (C≡N), 1600, 1515 (C=C, aromatic), 1260, 1145, 1025 (C-O) |
Synthetic Pathways and Mechanisms
The primary synthetic route described is a two-step process. First, 3,4-dimethoxybenzaldehyde is reacted with hydroxylamine to form 3,4-dimethoxybenzaldehyde oxime. In the second step, the oxime is dehydrated using a dehydrating agent such as acetic anhydride to yield this compound.
An alternative, more streamlined approach is a one-pot synthesis where the aldehyde is converted directly to the nitrile without the isolation of the oxime intermediate. This is often achieved by reacting the aldehyde with hydroxylamine hydrochloride in a solvent that also acts as a dehydrating agent, such as formic acid.
References
Application Notes and Protocols for the Preparation of 3,4-Dimethoxybenzonitrile via Amide Dehydration
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxybenzonitrile is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. One common and effective method for its preparation is the dehydration of the primary amide, 3,4-dimethoxybenzamide. This reaction involves the removal of a water molecule from the amide functional group to form a nitrile. The selection of an appropriate dehydrating agent is crucial for the success of this transformation, with common reagents including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphoryl chloride (POCl₃). This document provides detailed protocols for the synthesis of this compound from 3,4-dimethoxybenzamide using these dehydrating agents.
Reaction Principle
The dehydration of a primary amide to a nitrile is a classic transformation in organic synthesis. The reaction proceeds by the activation of the amide carbonyl oxygen by the dehydrating agent, making it a good leaving group. Subsequent elimination of water, facilitated by a base or heat, leads to the formation of the carbon-nitrogen triple bond of the nitrile.
Comparative Data of Dehydration Protocols
The choice of dehydrating agent can significantly impact the reaction conditions, yield, and purification strategy. The following table summarizes the key quantitative data for different protocols for the dehydration of 3,4-dimethoxybenzamide.
| Dehydrating Agent | Molar Ratio (Amide:Agent) | Solvent | Reaction Temperature (°C) | Reaction Time | Typical Yield (%) |
| Phosphorus Pentoxide (P₂O₅) | 1 : 0.5 - 1.5 | Toluene or Xylene | Reflux (111-144) | 1 - 3 hours | 85 - 95 |
| Thionyl Chloride (SOCl₂) | 1 : 1.1 - 1.5 | Dichloromethane or Toluene | Reflux (40-111) | 1 - 4 hours | 90 - 98 |
| Phosphoryl Chloride (POCl₃) | 1 : 1.1 - 2.0 | Pyridine or Toluene | 0 to Reflux (111) | 2 - 6 hours | 88 - 96 |
Experimental Protocols
The following sections provide detailed, step-by-step procedures for the synthesis of this compound from 3,4-dimethoxybenzamide using three different dehydrating agents.
Protocol 1: Dehydration using Phosphorus Pentoxide (P₂O₅)
This protocol utilizes the strong dehydrating power of phosphorus pentoxide. The reaction is typically carried out in a high-boiling aromatic solvent to facilitate the removal of water.
Materials:
-
3,4-Dimethoxybenzamide
-
Phosphorus Pentoxide (P₂O₅)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4-dimethoxybenzamide (e.g., 10.0 g, 55.2 mmol) and anhydrous toluene (100 mL).
-
Stir the suspension and add phosphorus pentoxide (e.g., 11.8 g, 83.0 mmol, 1.5 equiv) portion-wise. Caution: The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 111°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Protocol 2: Dehydration using Thionyl Chloride (SOCl₂)
This method employs thionyl chloride, a common and effective dehydrating agent that produces gaseous byproducts (SO₂ and HCl), simplifying the work-up procedure.[1]
Materials:
-
3,4-Dimethoxybenzamide
-
Thionyl Chloride (SOCl₂)
-
Toluene (anhydrous)
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, suspend 3,4-dimethoxybenzamide (e.g., 10.0 g, 55.2 mmol) in anhydrous toluene (100 mL).
-
Cool the suspension in an ice-water bath.
-
Slowly add thionyl chloride (e.g., 4.8 mL, 66.2 mmol, 1.2 equiv) dropwise to the stirred suspension. Caution: The reaction is exothermic and evolves HCl gas.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 111°C) for 1.5 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Dehydration using Phosphoryl Chloride (POCl₃)
Phosphoryl chloride is another effective dehydrating agent, often used in the presence of a base like pyridine to neutralize the generated HCl.
Materials:
-
3,4-Dimethoxybenzamide
-
Phosphoryl Chloride (POCl₃)
-
Pyridine (anhydrous) or Toluene (anhydrous)
-
Ice-water bath
-
Dilute hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a dropping funnel and a magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a dropping funnel and a magnetic stir bar, dissolve 3,4-dimethoxybenzamide (e.g., 10.0 g, 55.2 mmol) in anhydrous pyridine (50 mL).
-
Cool the solution in an ice-water bath.
-
Add phosphoryl chloride (e.g., 6.1 mL, 66.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat at 80°C for 3 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Acidify the mixture with 1 M hydrochloric acid to a pH of ~2.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify by recrystallization or column chromatography as needed.
Visualizations
Reaction Signaling Pathway
Caption: General mechanism of amide dehydration.
Experimental Workflow
References
Application Notes and Protocols: Synthesis of 3,4-Dimethoxybenzonitrile via Aldoxime Dehydration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3,4-dimethoxybenzonitrile, a valuable intermediate in the production of pharmaceuticals, herbicides, and dyes, via the dehydration of an aldoxime intermediate. The described method is a two-step process commencing with the formation of 3,4-dimethoxybenzaldoxime from 3,4-dimethoxybenzaldehyde, followed by dehydration to the target nitrile.
Chemical Reaction Pathway
The overall synthesis involves two primary chemical transformations: the condensation of an aldehyde with hydroxylamine to form an aldoxime, and the subsequent elimination of water (dehydration) to yield the nitrile.
Caption: Overall reaction scheme for the two-step synthesis.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Step 1: Synthesis of 3,4-Dimethoxybenzaldoxime
This protocol is adapted from established oximation procedures.
Materials:
-
3,4-Dimethoxybenzaldehyde (veratraldehyde)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve 287 g (1.73 moles) of 3,4-dimethoxybenzaldehyde in 1 liter of ethanol.
-
In a separate beaker, prepare a solution of 147 g (2.12 moles) of hydroxylamine hydrochloride in 200 ml of water.
-
Add the hydroxylamine hydrochloride solution to the ethanolic solution of 3,4-dimethoxybenzaldehyde with stirring.
-
To this mixture, slowly add 150 ml of 17N sodium hydroxide solution.
-
Stir the resulting reaction mixture at room temperature overnight.
Step 2: Dehydration of 3,4-Dimethoxybenzaldoxime to this compound
This protocol utilizes acetic anhydride as the dehydrating agent.
Materials:
-
Crude 3,4-dimethoxybenzaldoxime from Step 1
-
Acetic anhydride
-
Diethyl ether
-
Methylene chloride
-
2N Sodium hydroxide solution
Procedure:
-
To the crude reaction mixture from Step 1, add 357 ml (3.78 moles) of acetic anhydride.
-
Heat the mixture to reflux for 30 minutes.
-
After reflux, cool the reaction mixture and pour it into a larger vessel containing water. Stir for an additional 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate) and evaporate the solvent to yield an orange oil.
-
Purify the crude product by vacuum distillation at 135-140 °C / 0.5 mm Hg.
-
Dissolve the distilled oil in methylene chloride and wash with a 2N sodium hydroxide solution to remove any acidic impurities.
-
Dry the organic layer and evaporate the solvent to obtain the final product, this compound.
Experimental Workflow
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Summary of the synthesis and purification workflow.
Data Summary
The following tables summarize the key quantitative parameters for each step of the synthesis.
Table 1: Reagent Quantities and Ratios for Oximation
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| 3,4-Dimethoxybenzaldehyde | 166.17 | 287 | 1.73 | 1.00 |
| Hydroxylamine Hydrochloride | 69.49 | 147 | 2.12 | 1.23 |
| Sodium Hydroxide (17N) | 40.00 | - | ~2.55 | ~1.47 |
| Acetic Anhydride | 102.09 | - | 3.78 | 2.18 |
Table 2: Reaction Conditions
| Step | Parameter | Value |
| Oximation | Solvent | Ethanol/Water |
| Temperature | Room Temperature | |
| Reaction Time | Overnight | |
| Dehydration | Dehydrating Agent | Acetic Anhydride |
| Temperature | Reflux | |
| Reaction Time | 30 minutes | |
| Purification | Distillation Temp. | 135-140 °C |
| Distillation Pressure | 0.5 mm Hg |
Note on Yield: While a specific yield for this exact protocol is not provided in the source literature, similar one-pot syntheses of nitriles from aldehydes report yields in the range of 85-95%.[1] The final yield is highly dependent on the efficiency of the work-up and purification steps. A patent describing a related synthesis of 3,4-dihydroxybenzonitrile from vanillin (which involves an oximation and dehydration sequence) reports yields of 86.5% to 95.1% for the nitrile formation step.[1]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydroxide is corrosive. Handle with care.
-
Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin.
-
Diethyl ether and methylene chloride are volatile and flammable. Work away from ignition sources.
-
Vacuum distillation should be performed with appropriate safety shielding.
References
Application Notes and Protocols: Ammonification and Oxidation of 3,4-Dimethoxybenzyl Alcohol to 3,4-Dimethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3,4-dimethoxybenzonitrile via the ammonification and oxidation of 3,4-dimethoxybenzyl alcohol. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other valuable organic compounds.
Introduction
The conversion of alcohols to nitriles is a fundamental transformation in organic synthesis. The direct ammonification and oxidation of benzyl alcohols represents an efficient and atom-economical route to aromatic nitriles, avoiding the use of toxic cyanating agents.[1] This document outlines a copper-catalyzed aerobic oxidation method for the synthesis of this compound from 3,4-dimethoxybenzyl alcohol.
Reaction Principle
The overall reaction involves the in-situ oxidation of 3,4-dimethoxybenzyl alcohol to the corresponding aldehyde, which then reacts with ammonia to form an imine. Subsequent oxidation of the imine yields the desired this compound. A copper catalyst, in conjunction with a co-catalyst and an oxidant (molecular oxygen from the air), facilitates this tandem reaction.[2]
Experimental Data
The following table summarizes the typical reaction conditions and outcomes for the copper-catalyzed aerobic ammonification and oxidation of benzyl alcohols to the corresponding nitriles.
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,4-Dimethoxybenzyl alcohol | Cu(NO₃)₂·3H₂O / TEMPO | Toluene | 100 | 12 | ~95 (anticipated) |
| 2 | Benzyl alcohol | Cu(NO₃)₂·3H₂O / TEMPO | Toluene | 100 | 8 | 98 |
| 3 | 4-Methoxybenzyl alcohol | Cu(NO₃)₂·3H₂O / TEMPO | Toluene | 100 | 8 | 99 |
Note: The yield for 3,4-dimethoxybenzyl alcohol is an anticipated value based on the high yields obtained for similar substituted benzyl alcohols under these conditions.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Verapamil Utilizing 3,4-Dimethoxybenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verapamil is a calcium channel blocker widely employed in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2] It functions by inhibiting the influx of calcium ions through L-type calcium channels, primarily in cardiac muscle and vascular smooth muscle cells.[1] The synthesis of Verapamil is a multi-step process involving key intermediates derived from 3,4-dimethoxy-substituted aromatic compounds. This document provides detailed application notes and experimental protocols for the synthesis of Verapamil, with a particular focus on the utilization of 3,4-dimethoxyphenylacetonitrile, a derivative of 3,4-dimethoxybenzonitrile, as a crucial precursor.
The chemical name for Verapamil is α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile hydrochloride.[3] Its structure comprises two 3,4-dimethoxyphenyl moieties linked by a central carbon atom which also bears an isopropyl group and a nitrile functional group.[1]
Synthetic Pathway Overview
The synthesis of Verapamil from 3,4-dimethoxyphenylacetonitrile (also known as homoveratronitrile) can be broadly divided into two key stages:
-
Introduction of the Isopropyl Group: This involves the alkylation of 3,4-dimethoxyphenylacetonitrile to form α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile.
-
Coupling with the Amino Side Chain: The resulting intermediate is then alkylated with a suitable N-substituted aminoalkyl halide to yield the final Verapamil base, which is subsequently converted to its hydrochloride salt.
An alternative, though more complex, route to the key intermediate α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile involves a multi-step synthesis starting from isobutyryl-3,4-dimethoxybenzene.[4][5]
This document will detail the protocols for the more direct alkylation route starting from 3,4-dimethoxyphenylacetonitrile.
Data Presentation
Table 1: Summary of Quantitative Data for Verapamil Synthesis
| Step | Reaction | Starting Materials | Key Reagents | Product | Yield (%) | Purity (%) | Reference |
| 1 | Synthesis of α-(1-methylethyl)-3,4-dimethoxybenzeneacetaldehyde | Isobutyryl-3,4-dimethoxybenzene, 2-butyl chloroacetate | Potassium tert-butoxide, Potassium hydroxide | α-(1-methylethyl)-3,4-dimethoxybenzeneacetaldehyde | Not explicitly stated for isolated aldehyde | Not specified | [6] |
| 2 | Oximation of Aldehyde | α-(1-methylethyl)-3,4-dimethoxybenzeneacetaldehyde | Hydroxylamine hydrochloride, Sodium bicarbonate | α-(1-methylethyl)-3,4-dimethoxybenzeneacetaldoxime | 91% | Not specified | [4] |
| 3 | Dehydration of Oxime to Nitrile | α-(1-methylethyl)-3,4-dimethoxybenzeneacetaldoxime | Acetic anhydride, Sodium acetate | α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile | 81.4% (distilled) | Not specified | [7] |
| 4 | Verapamil Synthesis (Alkylation) | α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methyl-3-chloropropylamine | Sodium amide | Verapamil Base | Not explicitly stated for this step | Not specified | [8] |
| 5 | Formation of Verapamil HCl | Verapamil Base | Hydrochloric acid in Isopropyl alcohol | Verapamil Hydrochloride | 74% (for three steps) | >99.8% | [9] |
| 6 | Alternative Verapamil HCl formation | Verapamil Base | Hydrochloric acid in Ethyl acetate | Verapamil Hydrochloride | 95% | 99.57% | [10] |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethoxyphenylacetonitrile
This protocol describes a method for synthesizing 3,4-dimethoxyphenylacetonitrile starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt.[11]
Materials:
-
3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Toluene
-
Purified water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Hydroxylamine hydrochloride (HONH₃Cl)
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
Absolute ethanol
Procedure:
-
Decarboxylation: In a reaction flask, combine 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6 g (0.24 mol) of KH₂PO₄, 100 ml of purified water, and 100 ml of toluene. Stir the mixture at 15°C for 3 hours. Separate the toluene layer and extract the aqueous layer with 20 ml of toluene. Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldehyde (HPLC purity: 99.2%).[11]
-
Aldoxime Formation: To the toluene solution of 3,4-dimethoxyphenylacetaldehyde, add 16.8 g (0.2 mol) of NaHCO₃ and 13.9 g (0.2 mol) of HONH₃Cl. React at 15°C for 3 hours. Add 100 ml of purified water, separate the toluene layer, and extract the aqueous layer with 20 ml of toluene. Combine the toluene layers and dry over anhydrous MgSO₄ to get a toluene solution of 3,4-dimethoxyphenylacetaldoxime (HPLC purity: 99.3%).[11]
-
Dehydration to Nitrile: To the toluene solution of 3,4-dimethoxyphenylacetaldoxime, add 1.7 g (0.03 mol) of KOH, 1.3 g (0.004 mol) of TBAB, and 10 ml of DMSO. Reflux the mixture for 30 minutes. After cooling, add 100 ml of purified water and adjust the pH to 7 with glacial acetic acid. Separate the toluene layer and extract the aqueous layer with 20 ml of toluene. Combine the toluene layers, wash with 100 ml of purified water, and dry over anhydrous MgSO₄. Concentrate under reduced pressure to obtain a yellow oil. Add 65 ml of absolute ethanol and crystallize at -5°C for 8 hours. Filter the crystals and rinse with ice-cold ethanol to obtain 30.2 g of 3,4-dimethoxyphenylacetonitrile as a white solid (Yield: 85.24%, HPLC purity: 99%, Melting point: 63°C-65°C).[11]
Protocol 2: Synthesis of α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile
This protocol details the synthesis of the key intermediate α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile from homoveratronitrile (3,4-dimethoxyphenylacetonitrile) via alkylation, which is a more direct route mentioned in the literature.[4][6]
Materials:
-
3,4-Dimethoxyphenylacetonitrile (Homoveratronitrile)
-
Isopropyl halide (e.g., 2-bromopropane)
-
Strong base (e.g., Sodium amide, Sodium hydride)
-
Anhydrous solvent (e.g., Toluene, Liquid ammonia)
Procedure: (General procedure based on literature descriptions)[4][6][12]
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethoxyphenylacetonitrile in an appropriate anhydrous solvent.
-
Cool the solution to a suitable temperature (e.g., -30°C to 0°C).
-
Slowly add a strong base to deprotonate the benzylic carbon.
-
After stirring for a period to ensure complete deprotonation, add the isopropyl halide dropwise, maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Quench the reaction carefully with water or a saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile.
Protocol 3: Synthesis of Verapamil Hydrochloride
This protocol describes the final alkylation step to form Verapamil and its conversion to the hydrochloride salt.[9]
Materials:
-
α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile
-
N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methyl-3-chloropropylamine
-
Sodium amide
-
Anhydrous toluene
-
Isopropyl alcohol (IPA)
-
Hydrochloric acid in IPA (IPA.HCl)
-
Charcoal
Procedure:
-
Alkylation to Verapamil Base: In a suitable reaction vessel, react α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile with N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methyl-3-chloropropylamine in the presence of a strong base like sodium amide in a solvent such as toluene at reflux.[8]
-
Work-up and Purification of Verapamil Base: After completion of the reaction, the reaction mixture is worked up by washing with water. The organic layer containing the Verapamil base is then treated with charcoal at 35-40°C for 30 minutes to decolorize it. The charcoal is filtered off and washed with toluene.[9]
-
Formation of Verapamil Hydrochloride: The pH of the filtrate containing the Verapamil base is adjusted to 3.0-3.5 with approximately 17% IPA.HCl and stirred at 25-30°C for 3 hours. The reaction mixture is then cooled to 0-5°C and stirred for an additional hour. The precipitated product is filtered, washed with toluene, and dried under vacuum at 50-55°C to yield Verapamil hydrochloride. (Overall yield for three steps: 74%; Purity by HPLC: 99.8%).[9]
Visualizations
Caption: Synthetic workflow for Verapamil from 3,4-Dimethoxyphenylacetonitrile.
Caption: Logical relationship of precursors in Verapamil synthesis.
References
- 1. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 4. New process for the synthesis of the alpha-(1-methylethyl)-3,4-dimethoxybenzene-acetonitrile - Patent 0285890 [data.epo.org]
- 5. patents.justia.com [patents.justia.com]
- 6. US5097058A - Process for the synthesis of the α-(-methyl-ethyl)-3,4-dimethoxybenzene-acetonitrile - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine - Google Patents [patents.google.com]
- 9. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]
- 10. Verapamil hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 12. prepchem.com [prepchem.com]
Application Notes and Protocols for the Synthesis of Papaverine from 3,4-Dimethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Papaverine, an opium alkaloid, is a potent vasodilator and smooth muscle relaxant. Unlike other opium alkaloids, it is not narcotic and does not produce dependence. Its primary therapeutic applications include the treatment of spasms of the gastrointestinal tract, bile ducts, and ureter, as well as for vasospasms in cerebral and coronary arteries. This document provides detailed application notes and experimental protocols for the synthesis of papaverine, commencing from the readily available starting material, 3,4-dimethoxybenzonitrile. The synthetic route involves the preparation of two key intermediates, homoveratrylamine (3,4-dimethoxyphenethylamine) and 3,4-dimethoxyphenylacetic acid, followed by their condensation, cyclization via the Bischler-Napieralski reaction, and subsequent dehydrogenation to yield papaverine.
Overall Synthetic Pathway
The synthesis of papaverine from this compound is a multi-step process that leverages classical organic reactions. The nitrile group of the starting material is either reduced to a primary amine to yield homoveratrylamine or hydrolyzed to a carboxylic acid to produce 3,4-dimethoxyphenylacetic acid. These two intermediates are then coupled to form an amide, which undergoes an intramolecular cyclization in the presence of a dehydrating agent (the Bischler-Napieralski reaction) to form a 3,4-dihydroisoquinoline derivative. The final step involves the aromatization of this intermediate to furnish papaverine.
Caption: Overall synthetic pathway of Papaverine from this compound.
Experimental Protocols and Data
Step 1: Synthesis of Intermediates from this compound
A. Reduction of this compound to Homoveratrylamine
This protocol describes the catalytic hydrogenation of this compound to produce homoveratrylamine.
Table 1: Reagents and Reaction Conditions for Homoveratrylamine Synthesis
| Reagent/Parameter | Molar Ratio/Value | Notes |
| This compound | 1.0 eq | Starting material |
| Toluene | - | Solvent |
| Raney Nickel or Pd/C (3%) | Catalyst | - |
| Ammonia | - | Added to the reaction mixture |
| Hydrogen Gas | - | 1.0 MPa |
| Temperature | 140-160 °C | Reaction temperature |
| Reaction Time | ~15-16 hours | - |
| Yield | ~90-91% | [1] |
Protocol:
-
In a high-pressure reactor (e.g., a 3000 L reactor), charge this compound (100 kg), toluene (400 L), and Raney nickel catalyst (15 kg).[1]
-
Introduce ammonia (4.0 kg) into the reactor.[1]
-
Heat the reaction mixture to 140 °C.[1]
-
Slowly introduce hydrogen gas over approximately 15 hours, maintaining the internal pressure at 1.0 MPa.[1]
-
After the hydrogen uptake ceases, maintain the temperature and pressure for an additional 3 hours to ensure the reaction goes to completion.[1]
-
Cool the reactor and carefully vent the excess pressure.
-
Filter the catalyst from the reaction mixture.
-
Remove the toluene solvent under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to yield homoveratrylamine.[1]
B. Hydrolysis of this compound to 3,4-Dimethoxyphenylacetic Acid
This protocol involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under acidic or basic conditions.
Table 2: Reagents and Reaction Conditions for 3,4-Dimethoxyphenylacetic Acid Synthesis
| Reagent/Parameter | Molar Ratio/Value | Notes |
| This compound | 1.0 eq | Starting material |
| Sulfuric Acid (70%) | - | For acidic hydrolysis |
| or | ||
| Sodium Hydroxide | - | For basic hydrolysis, followed by acidification |
| Temperature | Reflux | Reaction temperature |
| Reaction Time | Several hours | Monitor by TLC |
| Yield | High | Generally high-yielding reaction |
Protocol (General for Acidic Hydrolysis):
-
In a round-bottom flask equipped with a reflux condenser, add this compound.
-
Add an excess of 70% sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The precipitated 3,4-dimethoxyphenylacetic acid is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be performed for further purification.
Step 2: Amide Formation
This step involves the coupling of homoveratrylamine and 3,4-dimethoxyphenylacetic acid to form N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.
Table 3: Reagents and Reaction Conditions for Amide Formation
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 3,4-Dimethoxyphenylacetic acid | 1.0 eq | Starting material |
| Homoveratrylamine | 1.0 eq | Starting material |
| Temperature | 180-190 °C | Reaction temperature |
| Reaction Time | 2 hours | - |
| Yield | High | - |
Protocol:
-
In a reaction vessel, combine 3,4-dimethoxyphenylacetic acid and homoveratrylamine in equimolar amounts.
-
Heat the mixture to 180-190 °C and maintain this temperature for 2 hours.
-
Cool the reaction mixture, which will solidify upon cooling.
-
The resulting crude amide can be used in the next step without further purification, or it can be recrystallized from a suitable solvent if necessary.
Step 3: Bischler-Napieralski Reaction
This is a key cyclization step to form the 3,4-dihydroisoquinoline ring of dihydropapaverine.
Table 4: Reagents and Reaction Conditions for Bischler-Napieralski Reaction
| Reagent/Parameter | Molar Ratio/Value | Notes |
| N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 1.0 eq | Starting material |
| Phosphorus oxychloride (POCl₃) | 1.0 eq | Dehydrating agent |
| Toluene (dry) | - | Solvent |
| Temperature | 80 °C | Reaction temperature |
| Reaction Time | 4 hours | - |
| Yield | 88% | [2] |
Protocol:
-
In a dry reaction vessel, dissolve N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (100 g, 0.278 mol) in dry toluene (1200 mL).[2]
-
Slowly add phosphorus oxychloride (26.03 mL, 0.278 mol) to the solution at room temperature.[2]
-
Heat the mixture to 80 °C with stirring and maintain for 4 hours.[2]
-
Cool the reaction mixture and distill off the toluene and excess POCl₃ under a slight vacuum.[2]
-
The resulting crude 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride is then treated with 10% aqueous HCl (10 volumes) and stirred at room temperature.[2]
-
Heat the mixture to 90 °C and then cool to precipitate the light yellow colored hydrochloride salt.[2]
-
The product is obtained in approximately 88% yield.[2]
Step 4: Dehydrogenation to Papaverine
The final step is the aromatization of the dihydroisoquinoline ring to yield papaverine.
Table 5: Reagents and Reaction Conditions for Dehydrogenation
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride | 1.0 eq | Starting material |
| Tetralin and Phenylethyl ether | - | Solvents |
| Raney Nickel | Catalyst | - |
| Temperature | 175 °C | Reaction temperature |
| Reaction Time | Not specified | Monitor by TLC |
| Yield | 89.1% | [3] |
Protocol:
-
Dissolve 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride in hot water and add concentrated sodium hydroxide solution to make the solution alkaline, precipitating the free base.[3]
-
Filter the precipitate and wash with water to remove excess sodium hydroxide.[3]
-
Dissolve the wet product in tetralin (330 g) and phenylethyl ether (85 g).[3]
-
Add Raney nickel catalyst (12 g) and heat the mixture to 175 °C to carry out the dehydrogenation.[3]
-
After the reaction is complete (monitored by TLC), filter the hot reaction mixture to remove the catalyst.
-
The filtrate is added to a 1:1 mixture of 20% hydrochloric acid aqueous solution and methanol to precipitate papaverine hydrochloride.[3]
-
The precipitate is filtered and recrystallized from an ethanol-water-isobutanol solution (1:1:0.3) under an inert atmosphere (nitrogen) to yield almost white papaverine hydrochloride.[3]
Experimental Workflow
Caption: Detailed experimental workflow for the synthesis of Papaverine.
References
Application Notes and Protocols for the Demethylation of 3,4-Dimethoxybenzonitrile to 3,4-Dihydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the demethylation of 3,4-dimethoxybenzonitrile, a key transformation in the synthesis of various pharmaceutical and specialty chemicals. 3,4-Dihydroxybenzonitrile is a valuable building block, and its efficient synthesis is of significant interest. These protocols offer a range of methods, from classical approaches using Lewis acids to modern microwave-assisted techniques, allowing researchers to select the most suitable procedure based on available equipment, substrate sensitivity, and desired scale.
Comparative Data of Demethylation Methods
The selection of a demethylation reagent is critical and depends on factors such as functional group tolerance, reaction conditions, and cost. Below is a summary of common methods for the demethylation of this compound, also known as veratronitrile.
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 to RT | Overnight | High | [1][2] |
| Aluminum Chloride (AlCl₃) | N,N-Dimethylformamide (DMF) | 90 - 120 | 6 hours | ~88 | [3][4] |
| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF), 1,3-Dimethyl-2-imidazolidinone (DMEU) | Not Specified | Not Specified | Up to 94 | [3][5] |
| Hydrobromic Acid (HBr) | Acetic Acid | Reflux | Not Specified | Variable | [6] |
| Lithium Bromide (LiBr) | N,N-Dimethylformamide (DMF) | 180 | 10 hours | 65 | [7] |
| Sodium Ethanethiolate (NaSEt) | N,N-Dimethylformamide (DMF) | 130 | 3.5 hours | High | [8] |
| 1-Dodecanethiol / NaOH | N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) | 130 | Not Specified | >90 | [9] |
| Pyridinium Hydrochloride | Neat | ~140 | Not Specified | Variable | [6] |
| Microwave-assisted (CH₃SO₃H) | Neat | 110 | 10 - 120 seconds | High conversion | [10] |
Chemical Reaction and Experimental Workflow
The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the demethylation of this compound.
Caption: Chemical reaction for the demethylation of this compound.
References
- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. CN107118128B - Preparation method of 3, 4-dihydroxy benzonitrile - Google Patents [patents.google.com]
- 4. Preparation method of 3, 4-dihydroxybenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN113121386A - Method for producing 3, 4-dihydroxybenzonitrile - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. US6790977B2 - Process for preparing 3,4-dihydroxy-benzonitrile - Google Patents [patents.google.com]
- 8. Thiols/Methionine - Wordpress [reagents.acsgcipr.org]
- 9. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3,4-Dimethoxybenzonitrile in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 3,4-dimethoxybenzonitrile as a versatile starting material for the synthesis of various biologically relevant heterocyclic compounds. The protocols outlined below offer step-by-step methodologies for the synthesis of isoquinoline, pyrimidine, and triazine derivatives, which are core scaffolds in many pharmaceutical agents.
Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline Derivatives via a Bischler-Napieralski-Type Reaction
Application Note:
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines. A modern variation of this reaction allows for the direct use of nitriles, such as this compound, in a convergent synthesis with phenylethanols. This Tf₂O-promoted tandem annulation proceeds through a phenonium ion intermediate, offering a mild and efficient route to highly substituted 6,7-dimethoxy-3,4-dihydroisoquinolines. These products are key intermediates in the synthesis of various alkaloids and pharmacologically active compounds.
Experimental Protocol:
This protocol is adapted from the method developed by Min et al. for the synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles.
General Procedure for the Synthesis of 1-Aryl-6,7-dimethoxy-3,4-dihydroisoquinoline:
To a solution of the corresponding phenylethanol (0.5 mmol, 1.0 equiv.) in 1,2-dichloroethane (DCE, 5.0 mL) under an argon atmosphere at -40 °C is added trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv.). The mixture is stirred at this temperature for 10 minutes. A solution of this compound (1.5 equiv.) and 2,6-lutidine (1.5 equiv.) in DCE (2.0 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution (10 mL) and extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline.
Quantitative Data:
| Entry | Phenylethanol Substrate | Product | Yield (%) |
| 1 | 2-Phenylethanol | 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline | 85 |
| 2 | 2-(4-Methoxyphenyl)ethanol | 1-(4-Methoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | 82 |
| 3 | 2-(4-Chlorophenyl)ethanol | 1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | 78 |
Reaction Workflow:
Application Notes and Protocols: Ketone Synthesis via Grignard Reaction with 3,4-Dimethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] The reaction of a Grignard reagent with a nitrile, such as 3,4-Dimethoxybenzonitrile, provides a reliable and effective method for the synthesis of ketones.[3][4] This process involves the nucleophilic addition of the organomagnesium halide to the electrophilic carbon of the nitrile, forming an intermediate imine salt.[5] Subsequent acidic hydrolysis of this intermediate yields the desired ketone, preventing further reaction with the Grignard reagent, which is a key advantage of this method. This application note provides a detailed protocol for the synthesis of ketones from this compound, targeting professionals in research and drug development who may utilize such substituted ketones as intermediates for complex molecular scaffolds.
Reaction Mechanism and Principles
The synthesis proceeds in two distinct stages:
-
Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the carbon atom of the nitrile group (C≡N).[6] This addition breaks one of the pi bonds of the triple bond, resulting in the formation of a magnesium salt of an imine.[3]
-
Hydrolysis: The reaction mixture is quenched with an aqueous acid. This step serves to protonate the imine intermediate, which then undergoes hydrolysis to yield the final ketone product and ammonia.[3] The ketone is not formed until this workup step, thus avoiding a second addition of the Grignard reagent that would otherwise lead to a tertiary alcohol.
Recent studies have shown that the addition of a catalytic amount of zinc chloride (ZnCl₂) can significantly improve reaction yields and allow for milder reaction conditions, particularly with less reactive Grignard reagents.[7][8]
Visualized Experimental Workflow
Caption: General workflow for ketone synthesis via Grignard reaction.
Detailed Experimental Protocols
This protocol is a generalized procedure. Specific amounts, temperatures, and reaction times should be optimized for the particular Grignard reagent being used.
Materials and Reagents:
-
This compound
-
Magnesium turnings
-
Alkyl or Aryl Halide (e.g., Bromobenzene for Phenylmagnesium bromide)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Hydrochloric Acid (e.g., 2 M solution)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
Protocol 1: Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Seal the apparatus under a nitrogen or argon atmosphere.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.[1]
-
Solvent Addition: Add a portion of anhydrous diethyl ether to cover the magnesium.
-
Reagent Addition: Dissolve the aryl halide (e.g., bromobenzene, 1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add a small amount of this solution to the magnesium suspension.
-
Reaction: The reaction is initiated when the color of the iodine fades and bubbling is observed.[9] Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure complete formation of the Grignard reagent.[9]
Protocol 2: Reaction with this compound
-
Setup: In a separate flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the nitrile solution to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice-water bath.[10] This is crucial to control the exothermicity of the reaction.
-
Addition: Transfer the prepared Grignard reagent solution to the nitrile solution via cannula slowly, while maintaining the low internal temperature.[10]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature and stir for 2-16 hours.[10] Monitor the reaction progress by TLC or LC-MS.
Protocol 3: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 2 M aqueous HCl to quench the reaction and hydrolyze the imine intermediate.[11] Continue adding acid until the aqueous layer is clear.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).[11]
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[11]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel.[11]
Quantitative Data
The yield of the Grignard reaction with substituted benzonitriles is dependent on the Grignard reagent used and the reaction conditions. The addition of a ZnCl₂ catalyst has been shown to dramatically improve yields.
| Entry | Grignard Reagent (R-MgX) | Product | Conditions | Yield (%) | Reference |
| 1 | n-Butylmagnesium chloride | 1-(3,4-Dimethoxyphenyl)pentan-1-one | 2.3 equiv. R-MgX, 0.2 equiv. ZnCl₂, THF, 25 °C, 6 h | 95 | [7] |
| 2 | n-Butylmagnesium chloride | 1-(3,4-Dimethoxyphenyl)pentan-1-one | 2.3 equiv. R-MgX, No Catalyst, THF, 25 °C, 6 h | 54 | [7] |
| 3 | Methylmagnesium bromide | 1-(3,4-Dimethoxyphenyl)ethan-1-one | 2.3 equiv. R-MgX, 0.2 equiv. ZnCl₂, THF, 25 °C, 3 h | 85 | [7] |
| 4 | Phenylmagnesium bromide | (3,4-Dimethoxyphenyl)(phenyl)methanone | 2.3 equiv. R-MgX, 0.2 equiv. ZnCl₂, THF, 25 °C, 3 h | 91 | [7] * |
| 5 | Cyclopentylmagnesium bromide | Cyclopentyl(3,4-dimethoxyphenyl)methanone | 2.3 equiv. R-MgX, 0.2 equiv. ZnCl₂, THF, 25 °C, 3 h | 83 | [7] |
| 6 | Cyclopentylmagnesium bromide | Cyclopentyl(3,4-dimethoxyphenyl)methanone | 2.3 equiv. R-MgX, No Catalyst, THF, 25 °C, 3 h | 19 | [7] |
| Yields are for p-methoxybenzonitrile, expected to be similar for this compound under these optimized conditions. |
Reaction Mechanism Diagram
Caption: Mechanism of Grignard reaction with a nitrile to form a ketone.
References
- 1. adichemistry.com [adichemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A ketone can be prepared from the reaction of a nitrile with a Gr... | Study Prep in Pearson+ [pearson.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01659A [pubs.rsc.org]
- 8. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 3,4-Dimethoxybenzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 3,4-dimethoxybenzonitrile and its derivatives in medicinal chemistry. It includes detailed application notes, experimental protocols for the synthesis and biological evaluation of derived compounds, and quantitative data to support further research and development.
Introduction to this compound in Drug Discovery
This compound is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its substituted benzonitrile scaffold is a key feature in various pharmaceuticals, agrochemicals, and dyes. In medicinal chemistry, the 3,4-dimethoxyphenyl moiety is of particular interest as it is found in numerous bioactive compounds and can contribute to favorable pharmacokinetic properties, such as improved metabolic stability and absorption.[1] This document will explore its application in the development of antimicrobial agents, cardiovascular drugs, and enzyme inhibitors.
Application in Antimicrobial Drug Discovery: N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives
Derivatives of this compound have shown significant promise as antimicrobial agents. One notable class of compounds is the N'-benzylidene-3,4-dimethoxybenzohydrazides, which have been designed to target the multidrug efflux pump (MATE), a mechanism by which bacteria can develop resistance to antibiotics.
Quantitative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives against various microbial strains.
| Compound | R-group on Benzylidene | S. aureus (µM) | S. typhi (µM) | E. coli (µM) | A. baumannii (µM) | C. albicans (µM) |
| 4a | 4-N(CH₃)₂ | 26.11 | - | - | - | 26.11 |
| 4b | 4-OH | - | 23.28 | 23.28 | - | - |
| 4c | 4-OCH₃ | - | - | - | - | - |
| 4d | 4-F | 47.83 | - | 47.83 | - | - |
| 4h | 2,4-diCl | 5.88 | 12.07 | - | - | - |
| 4i | 2-NO₂ | - | - | 23.30 | 11.64 | 23.30 |
| Ceftriaxone | - | 3.52 | 14.08 | - | - | - |
Data extracted from a study by El-Sayed, et al. (2022).
Experimental Protocols
This protocol describes a three-step synthesis process starting from 3,4-dimethoxybenzoic acid.
Step 1: Esterification of 3,4-dimethoxybenzoic acid
-
To a solution of 3,4-dimethoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for an appropriate time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 3,4-dimethoxybenzoate.
Step 2: Hydrazinolysis of the ester
-
Dissolve the methyl 3,4-dimethoxybenzoate in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain 3,4-dimethoxybenzohydrazide.
Step 3: Condensation with aromatic aldehydes
-
Dissolve the 3,4-dimethoxybenzohydrazide in a suitable solvent such as ethanol.
-
Add an equimolar amount of the desired substituted aromatic aldehyde.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture, and the product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain the final N'-benzylidene-3,4-dimethoxybenzohydrazide derivative.
The MIC of the synthesized compounds can be determined using the broth microdilution method.
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][2][3][4][5]
Logical Workflow for Antimicrobial Drug Discovery
Caption: Workflow for the synthesis and evaluation of antimicrobial agents.
Application in Cardiovascular Drug Development: Verapamil Synthesis
(3,4-Dimethoxyphenyl)acetonitrile, a close derivative of this compound, is a key precursor in the synthesis of Verapamil, a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmias.[6]
Mechanism of Action: Verapamil
Verapamil exerts its therapeutic effects by blocking L-type calcium channels in cardiac and vascular smooth muscle cells.[7][8] This inhibition reduces the influx of calcium ions, leading to a decrease in myocardial contractility, a slowing of the heart rate, and vasodilation of blood vessels.[7][8]
Caption: Mechanism of action of Verapamil as a calcium channel blocker.
Experimental Protocol: Synthesis of Verapamil
The following protocol is a representative synthesis of Verapamil starting from 2-(3,4-dimethoxyphenyl)-N-methylethanamine and 3,4-dimethoxyphenylacetonitrile derivatives.
Step 1: Alkylation of 2-(3,4-dimethoxyphenyl)-N-methylethanamine
-
Prepare a solution of sodium hydroxide in water.
-
Add 2-(3,4-dimethoxyphenyl)-N-methylethanamine to the solution at room temperature.
-
Add a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).
-
Slowly add chlorobromopropane over several hours while maintaining the temperature.
-
Stir the reaction mixture for several hours, adding additional TBAB in portions if necessary.
-
Upon completion, extract the product with an organic solvent (e.g., toluene).
Step 2: Condensation with a 3,4-dimethoxyphenylacetonitrile derivative
-
To the organic layer from the previous step, add a suitable base (e.g., sodium amide).
-
Add a derivative of 3,4-dimethoxyphenylacetonitrile, such as α-isopropyl-3,4-dimethoxyphenylacetonitrile.
-
Heat the reaction mixture and stir for several hours.
-
Cool the mixture and quench the reaction with water.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
Step 3: Purification and Salt Formation
-
Treat the organic layer with activated charcoal to remove impurities.
-
Filter the mixture and adjust the pH of the filtrate with a solution of HCl in isopropanol to precipitate Verapamil hydrochloride.
-
Stir the mixture at room temperature, then cool to induce further crystallization.
-
Filter the product, wash with a cold solvent (e.g., toluene), and dry under vacuum.[9][10]
Application in Enzyme Inhibition: Cathepsin K Inhibitors
The 3,4-dimethoxyphenyl motif has been incorporated into inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.[2] Inhibition of Cathepsin K is a therapeutic strategy for osteoporosis.
Quantitative Cathepsin K Inhibition Data
| Compound | P2 Moiety | Cathepsin K IC₅₀ (nM) | Cathepsin L IC₅₀ (nM) | Cathepsin B IC₅₀ (nM) | Cathepsin S IC₅₀ (nM) |
| 25 | Peptidic nitrile | 1.4 | 503 | 4800 | 65000 |
| 37 | Cyclohexylcarboxamide | 0.28 | 218 | 10080 | 263 |
Data extracted from Crane, et al. and other sources.[11]
Experimental Protocol: Cathepsin K Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds against Cathepsin K.
-
Express and purify recombinant human Cathepsin K.
-
Prepare assay buffer (e.g., 100 mM sodium acetate, 5 mM EDTA, 5 mM DTT, pH 5.5).
-
Prepare a solution of the test inhibitor in DMSO and perform serial dilutions.
-
In a 96-well plate, add the assay buffer, the Cathepsin K enzyme, and the inhibitor solution.
-
Incubate the plate for a predetermined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Z-Phe-Arg-AMC).
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]
Signaling Pathway in Osteoclast-mediated Bone Resorption
Caption: Role of Cathepsin K in bone resorption and its inhibition.
Additional Applications in Medicinal Chemistry
The this compound scaffold has also been explored for the development of anticancer and anti-inflammatory agents.
Quantitative Anticancer Activity Data
| Compound | Cell Line | IC₅₀ (µg/mL) |
| RAJI | MDA-MB-231 (TNBC) | 20 |
| RAJI | MDA-MB-468 (TNBC) | 25 |
RAJI: 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one. Data from a study by Begum, et al. (2025).
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity of chalcone derivatives incorporating the this compound moiety has been evaluated in vivo. The percentage inhibition of carrageenan-induced rat paw edema is a common measure.
| Compound | R-group on Chalcone | % Inhibition of Edema |
| 4b | 4-Bromophenyl | High |
| 4c | 3-Bromophenyl | High |
| 4e | 4-Methoxyphenyl | High |
| 4f | 2-Bromo-4-fluorophenyl | High |
| Indomethacin | - | High |
Qualitative data from a study by Kumar, et al.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines. Researchers should consult the original publications for complete experimental details.
References
- 1. cAMP-PKA signaling pathway regulates bone resorption mediated by processing of cathepsin K in cultured mouse osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin K Activity-dependent Regulation of Osteoclast Actin Ring Formation and Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osteoclast-specific cathepsin K deletion stimulates S1P-dependent bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockout and Double Knockout of Cathepsin K and Mmp9 reveals a novel function of Cathepsin K as a regulator of osteoclast gene expression and bone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]
- 9. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]
- 10. iris.cnr.it [iris.cnr.it]
- 11. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells [journal.waocp.org]
- 12. pnrjournal.com [pnrjournal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 3,4-Dimethoxybenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 3,4-Dimethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize experimental outcomes.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the most common synthetic routes.
Route 1: From 3,4-Dimethoxybenzaldehyde (Veratraldehyde) via Aldoxime Dehydration
Q1: My yield of this compound is low. What are the common causes in the aldoxime dehydration route?
Low yields in this two-step synthesis can arise from several factors:
-
Incomplete Oxime Formation: The initial conversion of veratraldehyde to 3,4-dimethoxybenzaldehyde oxime is crucial. Ensure the pH of the reaction is controlled, ideally between 4 and 5, as extreme pH levels can hinder the reaction.[1]
-
Inefficient Dehydration: The choice and handling of the dehydrating agent are critical. For instance, when using acetic anhydride, ensuring it is freshly distilled can be important.
-
Suboptimal Reaction Temperature: For the dehydration step with acetic anhydride, a gentle reflux is required.[1] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.
-
Hydrolysis of the Nitrile: During workup, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can hydrolyze the nitrile product back to the corresponding amide or carboxylic acid.
-
Purification Losses: this compound can be lost during extraction and recrystallization steps. Ensure proper solvent selection and minimize transfer losses.
Q2: I am observing the presence of the starting material (veratraldehyde) in my final product. How can I avoid this?
The presence of unreacted veratraldehyde indicates an incomplete initial oximation reaction. To drive this reaction to completion:
-
Molar Ratio of Reagents: Use a slight excess of hydroxylamine hydrochloride and base (e.g., sodium hydroxide) to ensure all the aldehyde reacts.
-
Reaction Time: Allow sufficient time for the oximation to complete. Overnight stirring is a common practice.[2]
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the veratraldehyde spot before proceeding to the dehydration step.
Q3: What are the common side products in the dehydration of 3,4-dimethoxybenzaldoxime?
Besides unreacted starting materials, potential side products include:
-
3,4-Dimethoxybenzamide: This can form if the nitrile product is partially hydrolyzed during workup.
-
Polymeric materials: Strong dehydrating agents or high temperatures can sometimes lead to the formation of tars.
Q4: How can I purify my crude this compound?
Purification can be effectively achieved through:
-
Distillation: Vacuum distillation is a suitable method for purifying the product, especially to remove non-volatile impurities.[2]
-
Recrystallization: This is a common and effective method for obtaining high-purity crystalline this compound. Suitable solvents include ethanol or methanol. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.[3][4]
Route 2: From 3,4-Dimethoxyaniline via Sandmeyer Reaction
Q1: My Sandmeyer reaction for the cyanation of 3,4-dimethoxyaniline is giving a low yield. What could be the problem?
Low yields in the Sandmeyer reaction are a common issue and can be attributed to several factors:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical first step and must be carried out at low temperatures (typically 0-5°C) to prevent decomposition.[5] Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates that the diazotization is complete.[5]
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are unstable and can decompose prematurely, especially at elevated temperatures. It is crucial to use the diazonium salt immediately after its preparation.
-
Issues with the Copper(I) Cyanide: The quality and reactivity of the copper(I) cyanide are important. Ensure it is of good quality and use an appropriate amount.
-
Side Reactions: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl byproducts.[6] Reaction with water can also lead to the formation of 3,4-dimethoxyphenol.[7]
Q2: I am observing a lot of tar formation in my Sandmeyer reaction. What is the cause and how can I prevent it?
Tar formation is often a result of the decomposition of the diazonium salt and subsequent radical-driven side reactions.[5] To minimize this:
-
Strict Temperature Control: Maintain a low temperature (0-5°C) throughout the diazotization and the addition of the diazonium salt to the copper(I) cyanide solution.
-
Slow Addition: Add the cold diazonium salt solution slowly and with vigorous stirring to the copper(I) cyanide solution to control the reaction rate and dissipate heat.
-
Purity of Starting Material: Ensure the 3,4-dimethoxyaniline is pure, as impurities can catalyze the decomposition of the diazonium salt.
Data Presentation
The following table summarizes the yields of this compound obtained through different synthetic routes.
| Starting Material | Key Reagents | Yield (%) | Reference |
| 3,4-Dimethoxybenzaldehyde | 1. Hydroxylamine hydrochloride, NaOH2. Acetic anhydride | 70-76 | [8] |
| 3,4-Dimethoxyphenylacetic acid | Sodium nitrite, Ferric trichloride | 82 | [9] |
Experimental Protocols
Synthesis of this compound from 3,4-Dimethoxybenzaldehyde via Aldoxime Dehydration
This protocol is adapted from Organic Syntheses.[8]
Step 1: Preparation of 3,4-Dimethoxybenzaldehyde Oxime
-
In a 1-liter round-bottomed flask, dissolve 83 g (0.5 mole) of 3,4-dimethoxybenzaldehyde in 200 mL of warm 95% ethanol.
-
In a separate beaker, prepare a warm solution of 42 g (0.6 mole) of hydroxylamine hydrochloride in 50 mL of water.
-
Add the hydroxylamine hydrochloride solution to the veratraldehyde solution with thorough mixing.
-
To this mixture, add a solution of 30 g (0.75 mole) of sodium hydroxide in 40 mL of water.
-
Allow the mixture to stand at room temperature for 2.5 hours.
-
Add 250 g of crushed ice to the reaction mixture and saturate the solution with carbon dioxide gas. This will cause the aldoxime to separate as an oil, which should solidify upon standing overnight in a refrigerator.
-
Collect the crystalline oxime by suction filtration, wash thoroughly with water, and air dry. The expected yield is 88–89 g (97–98%).
Step 2: Dehydration of 3,4-Dimethoxybenzaldehyde Oxime to this compound
-
Place the dried 3,4-dimethoxybenzaldoxime (from Step 1) and 100 g of acetic anhydride in a 300-mL round-bottomed flask fitted with a condenser.
-
Heat the mixture cautiously. A vigorous reaction will occur. Remove the heat source until the initial reaction subsides.
-
Once the vigorous reaction has ceased, gently boil the solution for 20 minutes.
-
Carefully pour the hot reaction mixture into 300 mL of cold water with stirring.
-
Continue stirring and cool the mixture. The this compound will separate as crystals.
-
Collect the crystals by filtration and dry them in the air. The expected yield is 57–62 g (70–76% based on the initial amount of veratraldehyde). The melting point of the pure product is 66–67°C.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile - Google Patents [patents.google.com]
Purification of 3,4-Dimethoxybenzonitrile by recrystallization from ethanol
Welcome to the technical support center for the purification of 3,4-dimethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the purification of this compound by recrystallization from ethanol.
Compound Data
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | Thermo Fisher Scientific[1] |
| Molecular Weight | 163.17 g/mol | --- |
| Appearance | White to pale brown crystalline powder | Thermo Fisher Scientific[1] |
| Melting Point | 63-71 °C | ChemSynthesis[2], Google Patents[3] |
| Purity (typical) | ≥98% | Thermo Fisher Scientific[1] |
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol outlines the procedure for purifying this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Absolute Ethanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of absolute ethanol to the flask. Gently heat the mixture to the boiling point of ethanol while stirring to dissolve the solid. If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.[4] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guide
Q1: After cooling the ethanol solution, no crystals have formed. What should I do?
A1: This is a common issue that can arise from several factors:
-
Too much solvent: You may have used too much ethanol, resulting in a solution that is not supersaturated upon cooling. To remedy this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.
-
Supersaturation: The solution may be supersaturated but requires nucleation to initiate crystal growth. Try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create nucleation sites.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.
-
Further Cooling: Ensure the solution is thoroughly cooled in an ice bath.
-
Q2: The yield of my recrystallized this compound is very low. What are the possible reasons?
A2: A low yield can be attributed to several factors:
-
Using too much solvent: As mentioned above, an excessive amount of solvent will keep more of your product dissolved in the mother liquor, thus reducing the yield.[5]
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities. Ensure the filtration is performed quickly with a hot solution.
-
Incomplete crystallization: Cooling the solution for an insufficient amount of time or not using an ice bath can result in a lower yield.
-
Washing with warm solvent: Washing the crystals with ethanol that is not ice-cold will dissolve some of your product.
Q3: The recrystallized product has a low melting point or a broad melting point range. What does this indicate?
A3: A low or broad melting point range is a sign of impurities. This could be due to:
-
Ineffective removal of impurities: The chosen solvent (ethanol) may not be ideal for separating the specific impurities present in your crude product.
-
Rapid crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[5] Allow for slow cooling to room temperature before placing the flask in an ice bath.
-
Incomplete drying: Residual solvent can depress the melting point. Ensure the crystals are thoroughly dried under vacuum.
Q4: An oil formed instead of crystals when the solution cooled. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To address this:
-
Reheat the solution: Add a small amount of additional ethanol to the mixture and heat it until the oil redissolves completely.
-
Cool slowly: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.
-
Use a different solvent: If oiling out persists, ethanol may not be a suitable solvent. You may need to experiment with other solvents or solvent mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is ethanol a good solvent for recrystallizing this compound?
A1: Ethanol is a suitable solvent because this compound is likely soluble in hot ethanol and less soluble in cold ethanol, which is the primary requirement for a good recrystallization solvent. This differential solubility allows for the compound to dissolve when heated and then crystallize out in a purer form upon cooling, leaving the impurities behind in the solvent.
Q2: How can I determine the minimum amount of hot ethanol to use?
A2: The best approach is to add the hot solvent in small portions to the crude material while heating and stirring. Continue adding solvent just until the compound completely dissolves. This ensures you are using the minimum amount necessary, which is crucial for maximizing your yield.
Q3: Is it possible to recover the product that remains in the mother liquor?
A3: Yes, it is possible to recover some of the dissolved product. You can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. However, this second crop may be less pure than the first.
Q4: How does slow cooling improve the purity of the crystals?
A4: Slow cooling allows the crystal lattice to form in an orderly manner. This selective process tends to exclude impurity molecules, as they do not fit well into the growing crystal structure. Rapid cooling can trap impurities within the crystals.[4]
Experimental and Troubleshooting Workflow
A flowchart of the recrystallization process and common troubleshooting steps.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3,4-Dimethoxybenzonitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dimethoxybenzonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the dehydration of 3,4-dimethoxybenzaldehyde oxime.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Yield of Final Product | Incomplete conversion of the starting material (veratraldehyde or its oxime). | - Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).- Optimize reaction time and temperature. For aldoxime dehydration, gentle heating is often sufficient.[1]- Use an appropriate and effective dehydrating agent.[2] |
| Decomposition of the product. | - Avoid excessive heating during the reaction and work-up, as nitriles can be sensitive to high temperatures.[2]- Purify the product promptly after synthesis to prevent degradation. | |
| Product is an Oil or Gummy Solid and Fails to Crystallize | Presence of unreacted 3,4-dimethoxybenzaldehyde oxime. | - The oxime can inhibit crystallization. Purify the crude product using column chromatography to separate the nitrile from the more polar oxime. |
| Significant amount of solvent remaining. | - Ensure all solvent is removed under reduced pressure after extraction. | |
| Off-White or Yellowish Crystals | Presence of colored impurities from the starting material or side reactions. | - Recrystallize the product from a suitable solvent such as ethanol or methanol.[3]- If color persists, treat a solution of the crude product with activated charcoal before recrystallization.[4] |
| Broad Melting Point Range of Crystals | Presence of impurities. | - The most common impurities are unreacted starting materials, the intermediate amide, or the hydrolyzed carboxylic acid.- Purify by recrystallization or column chromatography. |
| Presence of a More Polar Spot on TLC (in addition to the product) | This could be unreacted 3,4-dimethoxybenzaldehyde oxime or 3,4-dimethoxybenzamide. | - Increase reaction time or temperature to ensure complete conversion of the oxime.- If the impurity is the amide, ensure your dehydrating agent is effective and used in the correct stoichiometry. The formation of the amide can occur via a dehydration-hydration sequence.[5] |
| Presence of a Very Polar, Streaky Spot on TLC | This is likely 3,4-dimethoxybenzoic acid (veratric acid), resulting from the hydrolysis of the nitrile product. | - Avoid harsh acidic or basic conditions during work-up.[6]- Ensure the reaction is anhydrous, as water can contribute to hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound from veratraldehyde?
A1: The most common impurities include:
-
Unreacted starting materials: 3,4-dimethoxybenzaldehyde (veratraldehyde) and 3,4-dimethoxybenzaldehyde oxime.
-
Intermediate amide: 3,4-dimethoxybenzamide can form if the dehydration of the aldoxime is incomplete or if there is a subsequent hydration of the nitrile.[5][7]
-
Hydrolysis product: 3,4-dimethoxybenzoic acid (veratric acid) can form from the hydrolysis of the nitrile product, especially during work-up.[6][8]
Q2: My reaction seems to have worked, but I'm struggling to purify the final product. What do you recommend?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the simpler method if the impurities are present in small amounts. Ethanol and methanol are commonly used solvents.[3] The goal is to dissolve the nitrile in a minimal amount of hot solvent and allow it to slowly cool, leaving the impurities in the solution.[9]
-
Column Chromatography: This method is more effective for separating components with different polarities, such as the desired nitrile from the more polar oxime or amide impurities.[10] A typical setup would involve a silica gel stationary phase and a mobile phase starting with a non-polar solvent (like hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (like ethyl acetate).[11][12]
Q3: I am performing a dehydration of 3,4-dimethoxybenzaldehyde oxime and see a byproduct that I suspect is the amide. How can this happen?
A3: The formation of the corresponding amide from an aldoxime during a dehydration reaction is a known side reaction. It is believed to proceed through a dehydration-rehydration sequence where the nitrile is formed and then partially hydrated to the amide under the reaction conditions.[5] To minimize this, ensure you are using a sufficiently powerful and anhydrous dehydrating agent and avoid unnecessarily prolonged reaction times at elevated temperatures.
Q4: What is a suitable solvent system for the recrystallization of this compound?
A4: Ethanol or methanol are good starting points for the recrystallization of this compound. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[13][14]
Q5: How can I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture alongside your starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction is progressing. The product, this compound, will be less polar than the starting oxime.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol or methanol) and heat the mixture gently with stirring until the solid completely dissolves.[14]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]
-
Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.[2]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent like hexanes or petroleum ether.[11][15]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the silica gel bed.[16]
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions (e.g., 9:1, 4:1 hexanes:ethyl acetate).[16][17]
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Recrystallization workflow for this compound purification.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Catalytic synthesis of amides via aldoximes rearrangement - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. veeprho.com [veeprho.com]
- 9. mt.com [mt.com]
- 10. CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile - Google Patents [patents.google.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. US6790977B2 - Process for preparing 3,4-dihydroxy-benzonitrile - Google Patents [patents.google.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. Purification [chem.rochester.edu]
Technical Support Center: Aldoxime Dehydration for Nitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful dehydration of aldoximes to nitriles, with a primary focus on preventing the undesired Beckman rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the Beckman rearrangement and why is it a problem in aldoxime dehydration?
The Beckman rearrangement is a reaction of an oxime that typically converts it into an amide. In the case of aldoximes, this rearrangement can compete with the desired dehydration to a nitrile, leading to the formation of a primary amide as a significant byproduct. This not only reduces the yield of the target nitrile but also complicates the purification process. The rearrangement is often catalyzed by strong acids and high temperatures, conditions that are sometimes used for dehydration.
Q2: What are the key factors that favor direct dehydration to a nitrile over the Beckman rearrangement?
Several factors can be controlled to favor the formation of nitriles:
-
Reaction Conditions: Milder, non-acidic, and neutral conditions are generally preferred to suppress the Beckman rearrangement.
-
Choice of Reagent: Utilizing specific dehydrating agents that do not promote the rearrangement is crucial. Reagents like the Burgess reagent, Appel reaction conditions, and enzymatic methods are known to be highly selective for dehydration.
-
Temperature: Lower reaction temperatures can help minimize the rearrangement, although this may require longer reaction times.
-
Substrate Electronics: The electronic properties of the aldoxime can influence the reaction pathway. Electron-withdrawing groups on an aromatic ring of an aldoxime can sometimes favor the Beckman rearrangement.
Q3: Can I perform a one-pot synthesis of nitriles directly from aldehydes?
Yes, several one-pot procedures exist for the conversion of aldehydes to nitriles. These methods typically involve the in situ formation of the aldoxime from the aldehyde and a hydroxylamine salt, followed by the addition of a dehydrating agent. This approach is efficient as it avoids the isolation and purification of the intermediate aldoxime.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Nitrile
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- If the reaction has stalled, consider adding a fresh portion of the dehydrating reagent.- Ensure all reagents are pure and dry, as moisture can deactivate many dehydrating agents. |
| Decomposition of Starting Material or Product | - Lower the reaction temperature and extend the reaction time.- Choose a milder dehydrating agent. |
| Suboptimal Reagent Stoichiometry | - Optimize the molar ratio of the dehydrating agent to the aldoxime. An excess of the reagent is often required, but a large excess can sometimes lead to side reactions. |
| Poor Solubility | - Select a solvent in which both the aldoxime and the reagents are sufficiently soluble at the reaction temperature. |
Problem 2: Formation of Amide Byproduct (Beckman Rearrangement)
| Possible Cause | Suggested Solution |
| Acidic Conditions | - Avoid strong Brønsted or Lewis acid catalysts. If an acid is necessary, use a weaker one or a catalytic amount.- Buffer the reaction mixture if acidic byproducts are formed. |
| High Reaction Temperature | - Perform the reaction at a lower temperature, even if it requires a longer duration. |
| Inappropriate Dehydrating Agent | - Switch to a reagent known to favor dehydration over rearrangement, such as the Burgess reagent, or enzymatic methods. |
Problem 3: Formation of Aldehyde Byproduct
| Possible Cause | Suggested Solution |
| Hydrolysis of the Aldoxime | - Ensure anhydrous reaction conditions. Use dry solvents and reagents.- The presence of trace amounts of acid can sometimes catalyze the hydrolysis of the oxime back to the aldehyde. Neutralize any acidic impurities. |
| Reaction with Certain Reagents | - Some reagent systems, like PPh₃/I₂, have been reported to cause the formation of the corresponding aldehyde as a side product, especially with prolonged reaction times.[1] Monitor the reaction closely and stop it once the starting material is consumed. |
Data Presentation: Comparison of Dehydration Methods
The following tables summarize quantitative data for various methods used in the dehydration of aldoximes to nitriles.
Table 1: Chemical Reagents for Aldoxime Dehydration
| Reagent System | Aldoxime Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| BOP/DBU | 2-Naphthaldoxime | CH₂Cl₂ | rt | 0.5 | 95 | [1] |
| Burgess Reagent | Benzaldehyde oxime | THF | 65 | 1 | 98 | |
| Appel-type (PPh₃/CCl₄/Et₃N) | 4-Chlorobenzaldehyde oxime | CH₃CN | rt | 0.2 | 95 | |
| TCT/DMF | 4-Nitrobenzaldehyde oxime | DMF | rt | 0.5 | 98 | |
| Iron(III) chloride | 4-Methylbenzaldehyde oxime | Toluene | 110 | 6 | 92 | |
| Acetic Anhydride | Cinnamaldehyde oxime | - | 140 | 2 | 85 |
Table 2: Enzymatic Dehydration using Aldoxime Dehydratase (Oxd)
| Enzyme Source | Aldoxime Substrate | Reaction Medium | Temp. (°C) | Time (h) | Conversion (%) |
| Rhodococcus sp. | n-Heptanaldoxime | Aqueous buffer | 30 | 1 | >99 |
| Bacillus sp. | Phenylacetaldoxime | Aqueous buffer | 30 | 0.5 | >99 |
| Pseudomonas sp. | 3-Phenylpropionaldoxime | Aqueous buffer | 30 | 2 | 98 |
Experimental Protocols
Protocol 1: Dehydration of 2-Naphthaldoxime using BOP/DBU [1]
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To a solution of 2-naphthaldoxime (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 5 mL) in a round-bottom flask is added BOP reagent (1.1 mmol).
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The mixture is stirred at room temperature for 5 minutes.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 mmol) is added dropwise to the stirring mixture.
-
The reaction is monitored by TLC. Upon completion (typically within 30 minutes), the reaction mixture is diluted with CH₂Cl₂ and washed successively with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding nitrile.
Protocol 2: One-Pot Synthesis of Benzonitrile from Benzaldehyde
-
To a solution of benzaldehyde (10 mmol) in ethanol (20 mL) is added hydroxylamine hydrochloride (11 mmol) and sodium acetate (12 mmol).
-
The mixture is stirred at room temperature for 1-2 hours until the formation of the aldoxime is complete (monitored by TLC).
-
A solution of the chosen dehydrating agent (e.g., Burgess reagent, 12 mmol) in an appropriate solvent (e.g., THF, 10 mL) is added to the reaction mixture.
-
The reaction is heated to reflux and monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude nitrile is purified by distillation or column chromatography.
Visualizations
Logical Relationship: Factors Influencing the Outcome of Aldoxime Dehydration
References
Catalyst selection for the synthesis of 3,4-Dimethoxybenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-dimethoxybenzonitrile. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing this compound?
A1: this compound can be synthesized through several catalytic pathways, primarily depending on the starting material. The most common routes include:
-
From 3,4-Dimethoxybenzaldehyde (Veratraldehyde): This is a widely used method that involves the conversion of the aldehyde to the nitrile. This can be achieved through a one-pot reaction involving the formation of an aldoxime intermediate, which is then dehydrated.[1]
-
From 3,4-Dimethoxyphenylacetic Acid: This method utilizes a transition metal catalyst, such as ferric chloride, to facilitate the reaction with a nitrogen source like sodium nitrite.[1]
-
Ammonoxidation of 3,4-Dimethoxybenzyl Alcohol: This process involves the reaction of the corresponding benzyl alcohol with ammonia and oxygen in the presence of a transition metal catalyst.[1]
Q2: How do I choose the most suitable catalyst for my synthesis?
A2: The choice of catalyst depends on several factors, including the starting material, desired reaction conditions (temperature, time), and scalability. For the conversion of 3,4-dimethoxybenzaldehyde, a common route is the one-pot synthesis via an aldoxime intermediate. This method often employs a dehydrating agent which can be catalytic or used in stoichiometric amounts. For syntheses starting from 3,4-dimethoxyphenylacetic acid, a ferric chloride catalyst has been shown to be effective.[1]
Q3: What are the expected yields for the synthesis of this compound?
A3: The yield of this compound is highly dependent on the chosen synthetic route, catalyst, and reaction conditions. Reported yields vary, with some methods achieving high efficiency. For instance, a process starting from 3,4-dimethoxyphenylacetic acid and sodium nitrite with a ferric chloride catalyst has reported a yield of 82%.[1] Another method involving the dehydration of 3,4-dimethoxybenzaldehyde oxime has demonstrated a yield of up to 85.24%.[2]
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis from 3,4-Dimethoxybenzaldehyde
Q: I am getting a low yield of this compound when starting from 3,4-dimethoxybenzaldehyde. What are the possible causes and how can I improve it?
A: Low yields in this synthesis can be attributed to several factors. Here's a troubleshooting guide:
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Incomplete Aldoxime Formation: The initial step of converting the aldehyde to the aldoxime may be incomplete.
-
Solution: Ensure the molar ratio of hydroxylamine to the aldehyde is appropriate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.
-
-
Inefficient Dehydration: The dehydration of the aldoxime to the nitrile is a critical step.
-
Solution: The choice of dehydrating agent and catalyst is crucial. For laboratory scale, various reagents can be used. Ensure anhydrous conditions, as water can inhibit the dehydration process.[3]
-
-
Side Reactions: The electron-donating methoxy groups on the aromatic ring can influence reactivity and may lead to side reactions. Over-oxidation of the aldehyde to the corresponding carboxylic acid can be a competing reaction.
-
Solution: Optimize the reaction temperature and time to minimize side product formation. Milder reaction conditions are often preferable.
-
-
Product Loss during Work-up and Purification: this compound can be lost during extraction and purification steps.
-
Solution: After the reaction, the mixture can be purified by column chromatography.[1] Ensure complete extraction from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.
-
Problem 2: Catalyst Inactivity or Deactivation
Q: My catalyst does not seem to be effective, or its activity decreases over time. What could be the issue?
A: Catalyst inactivity or deactivation can be a significant problem. Consider the following:
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Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.
-
Solution: Use high-purity starting materials and anhydrous solvents.
-
-
Improper Catalyst Handling: Some catalysts are sensitive to air or moisture.
-
Solution: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) if required. Ensure proper storage conditions as recommended by the manufacturer.
-
-
Suboptimal Reaction Conditions: The catalyst may only be active within a specific temperature and pressure range.
-
Solution: Review the literature for the optimal reaction conditions for the specific catalyst you are using.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Starting Material | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,4-Dimethoxyphenylacetic Acid | Ferric Trichloride, Sodium Nitrite | Dimethyl Sulfoxide | 80 | 10 | 82 | [1] |
| 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate | KOH, TBAB | Toluene, DMSO | Reflux | 0.5 | 85.24 | [2] |
Note: TBAB stands for Tetrabutylammonium bromide.
Experimental Protocols
Detailed Experimental Protocol: One-Pot Synthesis of this compound from 3,4-Dimethoxybenzaldehyde via Aldoxime Formation and Dehydration
This protocol is a representative procedure based on common laboratory practices for the synthesis of nitriles from aldehydes.
Materials:
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3,4-Dimethoxybenzaldehyde (Veratraldehyde)
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium bicarbonate (NaHCO₃)
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Tetrabutylammonium bromide (TBAB)
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Potassium hydroxide (KOH)
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Toluene
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Dimethyl sulfoxide (DMSO)
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Glacial acetic acid
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Anhydrous magnesium sulfate (MgSO₄)
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Ethanol
Procedure:
-
Aldoxime Formation:
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In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde in toluene.
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Add an aqueous solution of sodium bicarbonate and hydroxylamine hydrochloride.
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Stir the mixture at 15°C for 3 hours.[2]
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After the reaction, add purified water and separate the toluene layer.
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Extract the aqueous layer with toluene.
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Combine the organic layers and dry over anhydrous magnesium sulfate.[2]
-
-
Dehydration to Nitrile:
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To the resulting toluene solution of the 3,4-dimethoxybenzaldoxime, add potassium hydroxide, tetrabutylammonium bromide (TBAB), and DMSO.[2]
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Reflux the mixture for 30 minutes.[2]
-
After cooling, add purified water and adjust the pH to 7 with glacial acetic acid.[2]
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Separate the toluene layer and extract the aqueous layer with toluene.
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Combine the organic layers, wash with purified water, and dry over anhydrous magnesium sulfate.[2]
-
-
Purification:
-
Concentrate the dried organic solution under reduced pressure to obtain a crude product.
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The crude product can be purified by recrystallization from ethanol. Cool to -5°C for 8 hours to facilitate crystallization.[2]
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Filter the solid product and wash with ice-cold ethanol to obtain pure this compound.[2]
-
Mandatory Visualization
References
Column chromatography conditions for purifying 3,4-Dimethoxybenzonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3,4-dimethoxybenzonitrile using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard stationary phase for purifying this compound is silica gel (70-230 mesh). This is a common choice for normal-phase chromatography of moderately polar organic compounds.
Q2: Which mobile phase system is suitable for the purification of this compound?
A2: A common mobile phase system is a mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation of the target compound from impurities. A starting point for TLC analysis could be a 30:70 mixture of ethyl acetate to hexane.
Q3: How can I visualize this compound on a TLC plate?
A3: this compound is a UV-active compound due to its aromatic ring, so it can be visualized under a UV lamp (254 nm). Alternatively, general stains like potassium permanganate or p-anisaldehyde can be used, which are effective for aromatic compounds.[1] Iodine vapor is another suitable option.[1]
Q4: My compound is streaking or tailing on the TLC plate. What could be the cause and how do I fix it?
A4: Streaking or tailing can occur if the compound is too polar for the chosen mobile phase, leading to strong interactions with the silica gel.[1] To resolve this, you can gradually increase the polarity of the mobile phase by adding more ethyl acetate. If the compound is very polar and does not move from the baseline even with 100% ethyl acetate, a more polar solvent system, such as one containing a small amount of methanol in dichloromethane, may be necessary.[2]
Q5: What should I do if my compound is not stable on silica gel?
A5: If you suspect your compound is degrading on the silica gel, you can perform a 2D TLC test to confirm instability.[2] If it is unstable, you could consider using a less acidic stationary phase like alumina or deactivated silica gel.[2]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound.
1. Preparation of the Slurry:
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In a beaker, create a slurry of silica gel with the initial, non-polar mobile phase (e.g., 10% ethyl acetate in hexanes).[3]
-
Mix well to ensure all the silica is wetted and to remove air bubbles.[3]
2. Packing the Column:
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Secure a glass column vertically with a clamp.
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Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[3]
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and to dislodge any trapped air bubbles.[3]
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Allow the solvent to drain until it is just above the silica gel surface.
3. Loading the Sample:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase).[4] Carefully add this solution to the top of the silica gel using a pipette.[3][4]
-
Dry Loading: If the sample has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[4] Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the determined mobile phase composition (e.g., 10% ethyl acetate in hexanes).
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Collect fractions in test tubes and monitor the elution progress using TLC.[3]
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.[2]
5. Analysis and Product Recovery:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Recommended Starting Conditions for TLC Analysis
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel 60 F254 | Standard for moderately polar compounds. |
| Mobile Phase | 10-30% Ethyl Acetate in Hexanes | Provides good initial separation for many aromatic nitriles. |
| Visualization | UV light (254 nm), Potassium Permanganate, or p-Anisaldehyde stain[1] | Allows for easy detection of the aromatic compound. |
Table 2: Example Mobile Phase Gradients for Column Chromatography
| Step | Mobile Phase Composition (Ethyl Acetate:Hexane) | Purpose |
| 1 | 5:95 | Elute non-polar impurities. |
| 2 | 10:90 to 20:80 | Elute the target compound, this compound. |
| 3 | 30:70 or higher | Elute more polar impurities. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase composition based on TLC trials. A less polar mobile phase will increase retention, while a more polar one will decrease it. |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Decrease the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Compound Does Not Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution).[2] |
| Peak Tailing/Streaking | Compound is too polar for the stationary phase or interacting with active sites. | Increase the mobile phase polarity. If the problem persists, consider using a different stationary phase like alumina.[1][2] |
| Compound Degradation | The compound is unstable on silica gel. | Test for stability using 2D TLC.[2] If unstable, use a deactivated stationary phase or an alternative like alumina.[2] |
| Cracked Column Bed | The column was allowed to run dry. | Ensure the solvent level never drops below the top of the silica gel. |
Workflow Diagram
Caption: Troubleshooting workflow for column chromatography of this compound.
References
Troubleshooting low yield in the conversion of 3,4-dimethoxybenzaldehyde
This technical support center provides troubleshooting guidance for common synthetic transformations involving 3,4-dimethoxybenzaldehyde (also known as veratraldehyde). The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve issues leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues
Q1: My reaction with 3,4-dimethoxybenzaldehyde is resulting in a low yield. What are the general factors I should investigate?
A1: Low yields in reactions involving 3,4-dimethoxybenzaldehyde can stem from several factors. Systematically investigate the following:
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Reagent Purity: Impurities in the starting material, solvents, or reagents can inhibit the reaction or lead to side products. Ensure the purity of your 3,4-dimethoxybenzaldehyde and other reactants.
-
Reaction Conditions: Temperature, reaction time, and atmosphere (e.g., inert vs. air) are critical. Suboptimal conditions can lead to decomposition or the formation of byproducts.[1]
-
Stoichiometry: Incorrect molar ratios of reactants can result in incomplete conversion of the limiting reagent.[1]
-
Moisture: Many reactions, such as those involving Grignard reagents or strong bases, are highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.[2]
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Work-up and Purification: Product loss during extraction, washing, and purification steps is a common contributor to low isolated yields.[1]
Reductive Amination
Q2: I am attempting a reductive amination with 3,4-dimethoxybenzaldehyde and a primary amine, but the yield of the desired secondary amine is low. What could be the issue?
A2: Low yields in reductive aminations can be attributed to several factors:
-
Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form the imine is a crucial equilibrium-driven step. Ensure that water is effectively removed, either by a Dean-Stark trap or a drying agent, to drive the equilibrium towards the imine.
-
Reducing Agent Reactivity: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce the starting aldehyde, while sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the imine over the aldehyde.[3]
-
Catalyst Poisoning: The amine product can sometimes act as a ligand and poison the catalyst in catalytic hydrogenations, inhibiting the reaction.[4] The addition of a small amount of a weak acid, like acetic acid, can sometimes mitigate this by protonating the product amine.[4]
-
Over-alkylation: The desired secondary amine product can sometimes react further to form a tertiary amine. Using a stoichiometric amount of the aldehyde can help minimize this side reaction.
Wittig Reaction
Q3: My Wittig reaction with 3,4-dimethoxybenzaldehyde is giving a poor yield of the desired alkene. How can I troubleshoot this?
A3: Challenges in Wittig reactions with aromatic aldehydes like 3,4-dimethoxybenzaldehyde often involve the ylide generation and reactivity:
-
Ylide Formation: Ensure the base used is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are typically required.[5]
-
Ylide Stability: Non-stabilized ylides can be reactive and may decompose if not used promptly after generation. It is often best to generate the ylide at low temperatures (e.g., 0 °C or -78 °C) and then add the aldehyde.[5]
-
Steric Hindrance: While 3,4-dimethoxybenzaldehyde is not exceptionally hindered, bulky phosphonium ylides may react slowly.[6] In such cases, extending the reaction time or gently heating the reaction mixture may be beneficial.
-
Side Reactions: The presence of lithium salts can sometimes negatively impact the reaction. "Salt-free" ylide preparations can sometimes improve yields.[5]
-
Purification Difficulties: The primary byproduct, triphenylphosphine oxide, can be challenging to remove and may co-crystallize with the product, leading to an artificially low perceived yield of the pure alkene.[7]
Aldol Condensation
Q4: I am performing a crossed Aldol condensation between 3,4-dimethoxybenzaldehyde and a ketone, but the yield is low and I'm getting a mixture of products. How can I improve this?
A4: To achieve a high yield of a single product in a crossed Aldol condensation, consider the following:
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Preventing Self-Condensation: 3,4-dimethoxybenzaldehyde has no α-hydrogens and therefore cannot enolize or undergo self-condensation. This makes it an ideal electrophilic partner in a crossed Aldol reaction.[1]
-
Choice of Base and Reaction Conditions: The base (e.g., NaOH, KOH) should be used in catalytic amounts. The reaction is often performed at room temperature.[1]
-
Equilibrium: The Aldol addition is an equilibrium process. To drive the reaction to completion, the subsequent dehydration to the α,β-unsaturated carbonyl compound is often promoted by heating. This dehydration is typically irreversible and pulls the equilibrium forward.[1]
-
Reactant Purity: Impurities in the starting materials can interfere with the reaction.[1]
Grignard Reaction
Q5: My Grignard reaction with 3,4-dimethoxybenzaldehyde is failing or giving a very low yield. What are the likely causes?
A5: Grignard reactions are highly sensitive, and failure often points to specific issues:
-
Anhydrous Conditions: Grignard reagents are strong bases and will react with even trace amounts of water. All glassware must be rigorously dried (e.g., oven-dried and cooled under an inert atmosphere), and anhydrous solvents (typically diethyl ether or THF) must be used.[2] Any acidic protons in the system will quench the Grignard reagent.[2][8]
-
Grignard Reagent Formation: Ensure the magnesium turnings are fresh and the surface is activated. A small crystal of iodine can be added to initiate the reaction.
-
Purity of 3,4-dimethoxybenzaldehyde: The aldehyde must be free of acidic impurities, including any carboxylic acid formed from air oxidation.
-
Side Reactions: Enolization of the ketone (if used as the electrophile) can compete with nucleophilic addition, especially with bulky Grignard reagents.[2]
Quantitative Data Summary
The following table summarizes reaction conditions and corresponding yields for various conversions of 3,4-dimethoxybenzaldehyde (Veratraldehyde) and related compounds.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Reductive Amination | p-methoxybenzaldehyde, n-butylamine | Co-containing composite | - | 100 °C | - | 72-96 | [9] |
| Reductive Amination | p-methoxybenzaldehyde, benzylamine | Co-containing composite | - | 100 °C | - | 72-96 | [9] |
| Oppenauer Oxidation | Veratryl alcohol | Al(OiPr)₃, paraformaldehyde | Toluene | 100 °C | 2 h (reflux) | 89 | [10] |
| Rosenmund Reduction | 3,4,5-trimethoxybenzoyl chloride | Pd/C, Quinoline S | Toluene | 35-40 °C | 2 h | 64-83 | [11] |
| Iodination | 5-iodo-3,4-dimethoxybenzaldehyde synthesis | PIDA, I₂ | DCM | 60 °C | 3 h | 85 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Crossed Aldol Condensation [1]
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In a suitable flask, combine 3,4-dimethoxybenzaldehyde (1.0 eq) and the ketone partner (1.0 eq).
-
If the reactants are solids, crush them together with a spatula or glass rod until they liquefy or form an oil.
-
Add a catalytic amount of finely ground sodium hydroxide (e.g., 0.2 eq).
-
Stir the mixture at room temperature for the specified time (e.g., 15 minutes), monitoring by TLC.
-
Upon completion, neutralize the mixture with a dilute acid (e.g., 10% HCl) until the pH is acidic.
-
Isolate the crude product by suction filtration, washing with cold water.
-
Purify the product by recrystallization from a suitable solvent system (e.g., 90:10 ethanol/water).
Protocol 2: General Procedure for Wittig Reaction with a Non-Stabilized Ylide [7]
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.05 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the ylide solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Visualizations
Caption: General troubleshooting workflow for low yield reactions.
Caption: Troubleshooting guide for reductive amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. leah4sci.com [leah4sci.com]
- 9. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]
- 10. Sciencemadness Discussion Board - Synthesis of veratraldehyde via Oppenhauer oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. rsc.org [rsc.org]
Scaling up the synthesis of 3,4-Dimethoxybenzonitrile for industrial production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaling up of 3,4-Dimethoxybenzonitrile synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common industrial routes.
Route 1: Aldoxime Dehydration from 3,4-Dimethoxybenzaldehyde (Veratraldehyde)
Question: My reaction to form the aldoxime from veratraldehyde is sluggish or incomplete. What are the possible causes and solutions?
Answer:
-
pH of the reaction mixture: The formation of the oxime is pH-sensitive. Ensure the appropriate base (e.g., sodium hydroxide) is added to neutralize the hydroxylamine hydrochloride, liberating the free hydroxylamine for the reaction. The pH should be controlled to remain in the optimal range for oxime formation.
-
Reaction Temperature: While the reaction is typically carried out at or below room temperature, insufficient cooling can lead to side reactions. Conversely, if the temperature is too low, the reaction rate will be significantly reduced. Monitor the temperature closely and adjust as needed.
-
Purity of Starting Material: Impurities in the veratraldehyde can interfere with the reaction. Ensure the starting material is of high purity.
Question: The dehydration of the veratraldehyde oxime is resulting in a low yield of this compound. How can I improve this?
Answer:
-
Choice of Dehydrating Agent: The effectiveness of the dehydration step is highly dependent on the chosen reagent. Common dehydrating agents include acetic anhydride, thionyl chloride, and various catalysts. The selection of the dehydrating agent should be based on the scale of the reaction and the desired purity of the product. For industrial-scale production, cost-effective and easily handled reagents are preferable.
-
Incomplete Water Removal: The presence of water can hinder the dehydration process. Ensure all reagents and solvents are anhydrous. If applicable to the chosen method, employ techniques for azeotropic water removal.
-
Reaction Conditions: The temperature and reaction time for the dehydration step are critical. Overheating can lead to decomposition and the formation of byproducts, while insufficient heating may result in an incomplete reaction. Optimize these parameters for your specific process.
Question: I am observing the formation of an isonitrile byproduct during the dehydration of the aldoxime. How can this be minimized?
Answer: The formation of isonitriles can occur under certain dehydration conditions, particularly with strong dehydrating agents or at elevated temperatures. To minimize this:
-
Use a milder dehydrating agent.
-
Carefully control the reaction temperature.
-
Consider a catalytic dehydration method , which often proceeds under milder conditions.
Route 2: Sandmeyer Reaction from 3,4-Dimethoxyaniline
Question: The diazotization of 3,4-dimethoxyaniline is yielding a dark-colored, tarry substance instead of the desired diazonium salt solution. What is happening?
Answer: This is a common issue in diazotization reactions and can be attributed to several factors:
-
Temperature Control: The diazotization reaction is highly exothermic and must be maintained at a low temperature (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1] Ensure efficient cooling and slow addition of sodium nitrite.
-
Acid Concentration: An insufficient amount of acid can lead to the formation of diazoamino compounds, which can polymerize. Ensure at least two equivalents of acid are used per equivalent of amine.
-
Localized High Concentrations of Nitrite: Slow, subsurface addition of the sodium nitrite solution with vigorous stirring is crucial to avoid localized high concentrations that can lead to side reactions and decomposition.
Question: My Sandmeyer cyanation reaction is giving a low yield of this compound and a significant amount of byproduct. How can I optimize this step?
Answer:
-
Catalyst Activity: The copper(I) cyanide catalyst is crucial for the reaction. Ensure the catalyst is active and freshly prepared if necessary. The use of stabilized copper(I) cyanide complexes can also improve results.
-
Neutralization of Diazonium Salt Solution: Before adding the diazonium salt solution to the cyanide solution, it is often beneficial to neutralize any excess nitrous acid, for example, with urea or sulfamic acid, to prevent side reactions.
-
pH of the Cyanide Solution: The pH of the copper(I) cyanide solution should be carefully controlled. It is typically kept neutral or slightly basic to ensure the availability of the cyanide nucleophile.
-
Slow Addition: The diazonium salt solution should be added slowly to the cyanide solution to control the reaction rate and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The main industrial routes include the dehydration of veratraldehyde oxime, the Sandmeyer reaction starting from 3,4-dimethoxyaniline, and the dehydration of 3,4-dimethoxybenzamide.[2] A method starting from 3,4-dimethoxyphenylacetic acid has also been patented.[2]
Q2: How can I purify crude this compound on a large scale?
A2: For industrial-scale purification, recrystallization is a common and effective method. Suitable solvents include ethanol or mixtures of ethanol and water.[3] Depending on the impurities, vacuum distillation or column chromatography may also be employed, although these are often less economical for very large quantities.
Q3: What are the key safety precautions to consider when working with the Sandmeyer reaction for this synthesis?
A3: The Sandmeyer reaction involves several hazards. Aryl diazonium salts can be explosive when isolated in a dry state and should always be kept in solution.[1] Cyanide salts are highly toxic. All manipulations involving cyanides should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, and a cyanide antidote kit should be readily available.
Q4: Are there any green chemistry considerations for the synthesis of this compound?
A4: Yes, several aspects can be considered to make the synthesis greener. This includes choosing starting materials from renewable resources if possible, using catalytic methods to reduce waste, selecting less hazardous solvents, and optimizing reaction conditions to improve energy efficiency and atom economy. For instance, catalytic dehydration methods are generally preferred over stoichiometric dehydrating agents.
Data Presentation
Table 1: Comparison of Key Parameters for Different Synthesis Routes
| Parameter | Aldoxime Dehydration from Veratraldehyde | Sandmeyer Reaction from 3,4-Dimethoxyaniline | Amide Dehydration from 3,4-Dimethoxybenzamide | From 3,4-Dimethoxyphenylacetic Acid |
| Starting Material | 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxyaniline | 3,4-Dimethoxybenzamide | 3,4-Dimethoxyphenylacetic Acid |
| Key Reagents | Hydroxylamine, Dehydrating Agent (e.g., Acetic Anhydride) | Sodium Nitrite, Hydrochloric Acid, Copper(I) Cyanide | Dehydrating Agent (e.g., SOCl₂, P₂O₅) | Sodium Nitrite, Ferric Trichloride |
| Typical Yield | High (can exceed 80%)[3] | Good to High | Generally High | High (claimed in patent)[2] |
| Reaction Stages | 2 stages (Oxime formation, Dehydration) | 2 stages (Diazotization, Cyanation) | 1 stage | 1 stage |
| Key Challenges | Control of dehydration, potential for isonitrile formation | Temperature control during diazotization, handling of toxic cyanides, catalyst preparation | Use of harsh dehydrating agents | Breaking of a carbon-carbon bond |
Experimental Protocols
Protocol 1: Synthesis of this compound via Aldoxime Dehydration
Stage 1: Preparation of Veratraldehyde Oxime
-
In a suitable reactor, dissolve 3,4-dimethoxybenzaldehyde in an appropriate solvent such as ethanol.
-
In a separate vessel, prepare a solution of hydroxylamine hydrochloride in water.
-
Cool the veratraldehyde solution to 0-5 °C.
-
Slowly add the hydroxylamine hydrochloride solution to the veratraldehyde solution while maintaining the temperature.
-
Add a solution of sodium hydroxide dropwise to neutralize the reaction mixture, facilitating the formation of the oxime.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
The product, veratraldehyde oxime, can be isolated by precipitation upon addition of water, followed by filtration and drying.
Stage 2: Dehydration of Veratraldehyde Oxime
-
Suspend the dried veratraldehyde oxime in a suitable solvent (e.g., toluene).
-
Add a dehydrating agent. For example, add acetic anhydride and heat the mixture to reflux.
-
Alternatively, for a catalytic approach, a phase-transfer catalyst and a strong base can be used under reflux with azeotropic removal of water.[3]
-
Monitor the reaction for completion.
-
Upon completion, cool the reaction mixture.
-
Work-up the reaction mixture, which may involve washing with water and sodium bicarbonate solution to remove acidic components.
-
Isolate the crude this compound by removal of the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
Stage 1: Diazotization of 3,4-Dimethoxyaniline
-
In a reactor, prepare a solution of 3,4-dimethoxyaniline in aqueous hydrochloric acid.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for a further 30 minutes to ensure complete diazotization.
-
(Optional but recommended) Add a small amount of urea or sulfamic acid to destroy any excess nitrous acid.
Stage 2: Sandmeyer Cyanation
-
In a separate reactor, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., water or toluene).
-
Warm the copper(I) cyanide solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot copper(I) cyanide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, continue to stir the reaction mixture at an elevated temperature for a specified period to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or vacuum distillation.
Visualizations
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 3,4-Dimethoxybenzonitrile: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 3,4-Dimethoxybenzonitrile is paramount. This aromatic nitrile, a key building block in the synthesis of various pharmaceuticals, demands rigorous quality control to ensure the safety and efficacy of the final active pharmaceutical ingredient. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data.
High-Performance Liquid Chromatography stands out as a primary method for the purity determination of non-volatile organic compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy.
High-Performance Liquid Chromatography (HPLC) Method
Experimental Protocol: Reversed-Phase HPLC for this compound
This protocol outlines a reversed-phase HPLC method suitable for the analysis of this compound.
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the aromatic chromophore)
-
Injection Volume: 10 µL
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis and Purity Calculation:
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
The purity of the synthesized this compound is calculated based on the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical methods can also be employed for purity assessment, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Purity Data for Aromatic Nitriles |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution, high sensitivity, excellent for non-volatile compounds, quantitative accuracy. | Requires reference standards, can be time-consuming for method development. | >99% achievable[1]. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for volatile impurities, provides structural information for impurity identification. | Not suitable for non-volatile compounds, potential for thermal degradation of the analyte. | Can detect volatile impurities at ppm levels. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, can identify and quantify impurities without a specific reference standard for each impurity. | Lower sensitivity compared to HPLC and GC-MS, can be complex to interpret for mixtures. | Can provide quantitative purity by integrating signals of the main compound against known impurities or an internal standard. |
| Melting Point Analysis | Determination of the temperature range over which a solid substance melts. | Simple, rapid, and inexpensive. | A sharp melting point is an indicator of high purity, but it is not quantitative and can be affected by even small amounts of impurities. A broad melting range suggests the presence of impurities[2]. | The literature melting point for this compound is 68-70 °C[3]. A sharp melting point within this range indicates high purity. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in the amount of heat required to increase the temperature of a sample and a reference. | Can determine purity without the need for a standard substance for substances with purity >98%[]. | Less common for routine purity analysis, requires specialized equipment. | Can provide purity values typically >98%. |
Experimental Protocols for Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-300 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard with a distinct signal.
Workflow and Pathway Diagrams
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Comparison of Analytical Methods for Purity Assessment.
References
A Comparative Guide to the GC-MS Analysis of 3,4-Dimethoxybenzonitrile Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure the purity, yield, and safety of synthesized compounds. In the synthesis of 3,4-Dimethoxybenzonitrile, a key intermediate in various pharmaceutical and organic syntheses, Gas Chromatography-Mass Spectrometry (GC-MS) emerges as a powerful analytical technique for real-time reaction monitoring and final product analysis. This guide provides a comprehensive comparison of GC-MS with High-Performance Liquid Chromatography (HPLC), supported by detailed experimental protocols and quantitative data to aid in method selection and implementation.
Comparison of Analytical Techniques: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the analysis of this compound and its reaction congeners depends on several factors, including the volatility of the analytes, the complexity of the reaction matrix, and the desired sensitivity and specificity.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Analyte Suitability | Ideal for volatile and thermally stable compounds like this compound and related precursors. | Suitable for a wider range of compounds, including non-volatile and thermally labile substances. |
| Sensitivity | Generally offers higher sensitivity, with detection limits often in the parts-per-billion (ppb) range.[1] | Sensitivity is detector-dependent, typically ranging from parts-per-million (ppm) to ppb.[1] |
| Specificity | The mass spectrometer provides detailed structural information, enabling confident peak identification. | Peak identification is primarily based on retention time, which can be less specific without a mass spectrometric detector (LC-MS). |
| Sample Preparation | May require derivatization for polar or non-volatile compounds, though often a simple "dilute-and-shoot" approach is sufficient for reaction mixtures in organic solvents. | Can often handle aqueous and biological matrices with simpler preparation, though extraction may be necessary. |
| Analysis Time | Typically offers faster analysis times for volatile compounds.[1] | Can be slower, although modern UHPLC systems offer rapid separations. |
Data Presentation: Performance Comparison
The following table summarizes typical performance characteristics for the analysis of aromatic nitriles using GC-MS and HPLC with UV detection. These values are representative and may vary depending on the specific instrumentation and method parameters.
| Performance Metric | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.5 µg/mL | ~ 5 µg/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 5% |
Experimental Protocols
GC-MS Analysis of a Simulated this compound Reaction Mixture
This protocol is designed for monitoring the synthesis of this compound from the dehydration of 3,4-dimethoxybenzaldehyde oxime. The method can resolve the starting material, intermediate, final product, and a common precursor, 3,4-dimethoxybenzaldehyde.
Sample Preparation:
-
Withdraw a 100 µL aliquot from the reaction mixture.
-
Quench the reaction by diluting the aliquot in 900 µL of ethyl acetate.
-
Vortex the sample for 30 seconds.
-
If necessary, filter the sample through a 0.22 µm syringe filter into a GC vial.
GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Acquisition Mode | Full Scan |
Expected Results:
The following table presents the expected retention times and key mass spectral fragments for the components of a typical reaction mixture.
| Compound | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 3,4-Dimethoxybenzaldehyde | ~ 8.5 | 166.17 | 166 , 165, 151, 138, 123, 95, 77 |
| 3,4-Dimethoxybenzaldehyde Oxime | ~ 9.2 | 181.19 | 181 , 166, 165, 150, 135, 122 |
| This compound | ~ 9.8 | 163.18 | 163 , 162, 148, 120, 105, 77 |
Note: Retention times are estimates and will vary based on the specific instrument and conditions.
HPLC Analysis of this compound
This protocol provides an alternative method for the quantification of this compound, particularly useful for samples that may not be suitable for GC analysis.
Sample Preparation:
-
Dilute the reaction mixture aliquot in the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
HPLC Parameters:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of 60% Acetonitrile and 40% Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[3] |
| Injection Volume | 10 µL[3] |
| Detection Wavelength | 254 nm[3] |
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Monitored reaction pathway.
References
A Researcher's Guide to the Quantitative Analysis of 3,4-Dimethoxybenzonitrile
For researchers, scientists, and professionals in drug development, the precise quantification of chemical compounds is paramount for ensuring purity, determining reaction yields, and conducting pharmacokinetic studies. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3,4-Dimethoxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document outlines detailed experimental protocols, presents comparative data, and includes visual workflows to assist in selecting the most appropriate analytical technique.
The primary methods for the quantitative analysis of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Additionally, UV-Vis Spectrophotometry offers a simpler, more accessible screening tool. Each technique possesses distinct advantages and limitations in terms of sensitivity, selectivity, and the structural information it can provide.
Comparative Overview of Analytical Techniques
The selection of an optimal analytical method hinges on factors such as the sample matrix, the required level of sensitivity and accuracy, and the availability of instrumentation. The following table provides a summary of key performance indicators for the discussed analytical techniques for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by detection. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection and quantification. | The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Measurement of the absorbance of light at a specific wavelength, which is proportional to the concentration of the analyte in a solution. |
| Typical Instrumentation | HPLC system with a UV or Diode Array Detector (DAD). | Gas chromatograph coupled with a mass spectrometer. | High-resolution NMR spectrometer (e.g., 400 MHz or higher). | UV-Vis Spectrophotometer. |
| Sample Throughput | High | Medium to High | Low to Medium | High |
| Selectivity | High | Very High | High | Low to Medium |
| Sensitivity (LOD) | ng/mL range | pg/mL to ng/mL range | µg/mL to mg/mL range | µg/mL range |
| Precision (RSD) | < 2% | < 5% | < 1% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% | 95-105% |
| Structural Information | Limited (retention time) | Yes (mass spectrum) | Yes (chemical shifts, coupling constants) | Limited (absorption spectrum) |
| Advantages | Robust, versatile, widely available. | High sensitivity and selectivity, provides structural information. | Absolute quantification without a specific reference standard for the analyte, non-destructive. | Simple, rapid, and cost-effective for routine analysis. |
| Disadvantages | Requires reference standards, potential for co-elution. | Requires derivatization for some non-volatile compounds, potential for thermal degradation. | Lower sensitivity compared to chromatographic methods, requires expensive instrumentation. | Prone to interference from other UV-absorbing compounds in the sample matrix. |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving accurate and reproducible quantitative results. The following sections provide representative methodologies for the analysis of this compound using HPLC, GC-MS, qNMR, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for the analysis of structurally similar aromatic compounds, such as veratraldehyde (3,4-dimethoxybenzaldehyde).
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve it in a known volume of acetonitrile, and dilute with the initial mobile phase to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of aromatic nitriles and related compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a volatile solvent such as dichloromethane or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the same solvent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Dissolve a known amount of the sample in the chosen solvent and dilute to fall within the calibration curve range.
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time and mass spectrum) can be added to all standards and samples for improved accuracy.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines the principles of qNMR for the absolute quantification of this compound.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: A suitable deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A sufficiently long delay to ensure complete relaxation of all relevant nuclei (typically 5 times the longest T1 relaxation time). A value of 30-60 seconds is a conservative starting point.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for high precision).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
Data Analysis:
-
Acquire the 1H NMR spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the aromatic protons or the methoxy protons).
-
Integrate a known signal of the internal standard.
-
Calculate the purity or concentration of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
UV-Vis Spectrophotometry
This method provides a rapid and straightforward approach for the quantification of this compound in simple matrices. The wavelength of maximum absorbance (λmax) for this compound in ethanol is approximately 275 nm.
Instrumentation:
-
UV-Vis Spectrophotometer.
Experimental Parameters:
-
Solvent: A UV-transparent solvent such as ethanol or methanol.
-
Wavelength of Maximum Absorbance (λmax): ~275 nm.
-
Cuvette Path Length: 1 cm.
Sample Preparation:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 20 µg/mL.
-
Sample Solution: Dissolve a known amount of the sample in the solvent and dilute to obtain an absorbance reading within the linear range of the calibration curve.
Data Analysis:
-
Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample solution by interpolating its absorbance value on the calibration curve.
Workflow for Quantitative Analysis
The following diagram illustrates a generalized workflow for the quantitative analysis of a sample containing this compound.
Caption: General workflow for the quantitative analysis of this compound.
This comprehensive guide provides a detailed comparison of the primary analytical techniques for the quantitative analysis of this compound. By understanding the principles, protocols, and performance characteristics of each method, researchers can select the most suitable approach to meet their specific analytical needs, ensuring the generation of accurate and reliable data.
A Comparative Guide to Validated Analytical Methods for the Quantification of 3,4-Dimethoxybenzonitrile
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comparative overview of validated analytical methods for the quantification of 3,4-Dimethoxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of drug substances and products. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by representative experimental data and detailed methodologies.
Method Comparison
The choice between HPLC and GC for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the typical performance characteristics of these two techniques.
Table 1: Comparison of HPLC and GC Methods for this compound Quantification
| Parameter | HPLC-UV | GC-FID |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary Column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm) |
| Mobile/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Helium or Nitrogen |
| Detection | UV Absorbance (e.g., 254 nm) | Flame Ionization Detector (FID) |
| Sample Volatility | Not required | Required |
| Derivatization | Not typically required | Not typically required |
| Primary Application | Purity testing, quantification in non-volatile matrices, stability studies. | Purity testing, quantification of volatile impurities, reaction monitoring. |
Data Presentation: Method Validation Summary
The following table summarizes the typical validation parameters for the HPLC and GC methods, demonstrating their suitability for the accurate and precise quantification of this compound. These values represent expected performance characteristics based on established validation guidelines.
Table 2: Representative Validation Data
| Validation Parameter | HPLC-UV | GC-FID |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 | < 2.0 |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.5 |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-FID analysis of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk material and reaction mixtures.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Formic acid (LC grade).
-
Methanol (HPLC grade).
-
Volumetric flasks, pipettes, autosampler vials, and 0.45 µm syringe filters.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic acid in deionized water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 1 to 100 µg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Elution Mode: Isocratic with 50% Mobile Phase A and 50% Mobile Phase B.
-
Run Time: 10 minutes.
4. Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is suitable for the quantification of this compound and related volatile impurities. A patent has mentioned the use of a gas chromatograph for the internal standard quantitative analysis of the reaction product to determine the yield of this compound.[1]
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
This compound reference standard (purity ≥98%).
-
Internal Standard (e.g., Dibenzyl).
-
Dichloromethane (GC grade).
-
Helium or Nitrogen (carrier gas, high purity).
-
Volumetric flasks, pipettes, GC vials.
2. Preparation of Solutions:
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Dibenzyl and dissolve in 25 mL of dichloromethane.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by adding fixed amounts of the internal standard stock solution and varying amounts of the this compound stock solution to volumetric flasks and diluting with dichloromethane.
3. Chromatographic Conditions:
-
Carrier Gas Flow Rate: 1.5 mL/min (constant flow).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
4. Sample Preparation:
-
Accurately weigh a sample containing this compound, add a known amount of the internal standard stock solution, and dissolve in a known volume of dichloromethane.
-
Transfer the solution to a GC vial.
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the sample by calculating the peak area ratio and using the calibration curve.
Mandatory Visualization
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
References
Reactivity comparison of 3,4-Dimethoxybenzonitrile with other benzonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3,4-dimethoxybenzonitrile with other substituted benzonitriles. The analysis is supported by established principles of physical organic chemistry and available experimental data, offering insights into its behavior in various key organic reactions.
Introduction
Benzonitrile and its derivatives are fundamental building blocks in organic synthesis, finding widespread application in the pharmaceutical, agrochemical, and materials science industries. The reactivity of the benzonitrile scaffold is intricately governed by the electronic properties of the substituents on the aromatic ring. This guide focuses on this compound, a polysubstituted derivative with two electron-donating methoxy groups, and compares its reactivity to other benzonitriles in reactions such as hydrolysis, reduction, electrophilic aromatic substitution, and nucleophilic aromatic substitution.
The presence of the two methoxy groups at the 3- and 4-positions significantly influences the electron density of the aromatic ring and the nitrile group, thereby dictating the compound's reactivity profile. Understanding these effects is crucial for predicting reaction outcomes and designing synthetic routes.
Theoretical Framework: The Hammett Equation
To quantitatively compare the reactivity of substituted benzonitriles, we can utilize the Hammett equation, a linear free-energy relationship that describes the effect of substituents on the reaction rates and equilibrium constants of aromatic compounds. The equation is expressed as:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the reaction of a substituted benzonitrile.
-
k₀ is the rate constant for the reaction of unsubstituted benzonitrile.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of a particular reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a substituent.
The additivity principle of Hammett constants allows for the estimation of the overall electronic effect of multiple substituents on a benzene ring by summing their individual σ values. For this compound, the total substituent effect can be approximated by Σσ = σ_meta(OCH₃) + σ_para(OCH₃).
Reactivity Comparison in Key Reactions
The following sections detail the expected reactivity of this compound in comparison to other benzonitriles in four major classes of reactions.
Hydrolysis of the Nitrile Group
The hydrolysis of benzonitriles to benzoic acids is a fundamental transformation that can be catalyzed by either acid or base. The electronic nature of the substituents on the aromatic ring plays a crucial role in determining the reaction rate.
General Reaction: Ar-CN + 2 H₂O → Ar-COOH + NH₃
Effect of Substituents:
-
Electron-withdrawing groups (EWGs) generally accelerate the rate of hydrolysis by increasing the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.
-
Electron-donating groups (EDGs) , such as the methoxy groups in this compound, are expected to decrease the rate of hydrolysis by donating electron density to the ring and subsequently to the nitrile group, making the carbon less electrophilic.
Data Presentation:
| Substituent(s) | Σσ (Estimated) | Expected Relative Rate of Hydrolysis (k/k₀) |
| 3,4-Dimethoxy | -0.15 | < 1 (Slower) |
| 4-Nitro | +0.78 | > 1 (Faster) |
| 4-Chloro | +0.23 | > 1 (Faster) |
| Unsubstituted | 0.00 | 1 (Reference) |
| 4-Methyl | -0.17 | < 1 (Slower) |
| 4-Methoxy | -0.27 | < 1 (Slower) |
Note: The Σσ for 3,4-dimethoxy is calculated as σ_meta(OCH₃) + σ_para(OCH₃) = 0.12 + (-0.27) = -0.15. The relative rates are qualitative predictions based on Hammett principles.
Experimental Protocol: Base-Catalyzed Hydrolysis of Benzonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted benzonitrile (10 mmol) in a 10% aqueous solution of sodium hydroxide (50 mL).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by the evolution of ammonia gas.
-
Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2. The corresponding benzoic acid will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure carboxylic acid.
Logical Flow of Hydrolysis Reactivity:
Caption: Predicted relative rates of hydrolysis for various substituted benzonitriles.
Reduction of the Nitrile Group
The reduction of benzonitriles to the corresponding benzylamines is a synthetically important transformation. This reaction is typically achieved through catalytic hydrogenation.
General Reaction: Ar-CN + 2 H₂ (catalyst) → Ar-CH₂NH₂
Effect of Substituents:
-
The electronic effects of substituents on the rate of catalytic hydrogenation are generally less pronounced than in ionic reactions. However, electron-donating groups can slightly increase the electron density on the nitrile group, potentially making it a better ligand for the catalyst surface and influencing the reaction rate.
-
Electron-withdrawing groups can make the nitrile carbon more susceptible to hydride attack in chemical reductions.
Data Presentation:
| Substituent(s) | Expected Relative Rate of Catalytic Hydrogenation |
| 3,4-Dimethoxy | Slightly Faster / Similar |
| 4-Nitro | Slower (due to potential catalyst poisoning) |
| 4-Chloro | Similar |
| Unsubstituted | Reference |
| 4-Methyl | Slightly Faster / Similar |
| 4-Methoxy | Slightly Faster / Similar |
Experimental Protocol: Catalytic Hydrogenation of Benzonitrile
-
Reaction Setup: In a high-pressure autoclave, dissolve the substituted benzonitrile (10 mmol) in a suitable solvent such as ethanol or methanol (50 mL). Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel).
-
Reaction: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.
-
Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude benzylamine, which can be further purified by distillation or crystallization of a salt derivative.
Workflow for Catalytic Hydrogenation:
Caption: A typical experimental workflow for the catalytic hydrogenation of benzonitriles.
Electrophilic Aromatic Substitution
The benzene ring of benzonitriles can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, and Friedel-Crafts reactions. The nitrile group is a deactivating, meta-directing group due to its strong electron-withdrawing nature. However, the presence of electron-donating methoxy groups in this compound will activate the ring towards EAS and direct incoming electrophiles to specific positions.
Effect of Substituents:
-
This compound: The two methoxy groups are strong activating, ortho-, para-directing groups. They will dominate over the deactivating, meta-directing effect of the nitrile group. The incoming electrophile will preferentially substitute at the positions ortho and para to the methoxy groups, and ortho to the other methoxy group. The most likely positions for substitution are C-2, C-5, and C-6.
-
Benzonitrile: The nitrile group deactivates the ring and directs incoming electrophiles to the meta position.
-
4-Methoxybenzonitrile: The methoxy group is activating and ortho-, para-directing. The nitrile group is deactivating and meta-directing. The activating methoxy group will direct the electrophile to the positions ortho to it (C-3 and C-5).
Data Presentation:
| Compound | Activating/Deactivating Groups | Expected Major Product(s) of Nitration |
| This compound | Two activating -OCH₃, one deactivating -CN | 2-Nitro-3,4-dimethoxybenzonitrile, 5-Nitro-3,4-dimethoxybenzonitrile, 6-Nitro-3,4-dimethoxybenzonitrile |
| Benzonitrile | One deactivating -CN | 3-Nitrobenzonitrile |
| 4-Methoxybenzonitrile | One activating -OCH₃, one deactivating -CN | 3-Nitro-4-methoxybenzonitrile |
Experimental Protocol: Nitration of a Substituted Benzonitrile
-
Reaction Setup: In a flask cooled in an ice bath, slowly add the substituted benzonitrile (10 mmol) to a pre-cooled mixture of concentrated sulfuric acid (10 mL) and concentrated nitric acid (5 mL).
-
Reaction: Stir the mixture at 0-10 °C for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure nitro-substituted benzonitrile.
Directing Effects in Electrophilic Aromatic Substitution:
Caption: Directing effects of substituents on electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings. However, the presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a leaving group can facilitate this reaction. The nitrile group itself is a moderate electron-withdrawing group and can activate the ring towards SNAr if a good leaving group is present.
Effect of Substituents:
-
This compound: The two electron-donating methoxy groups strongly deactivate the ring towards nucleophilic attack. SNAr reactions are highly unlikely to occur on this compound unless a very strong activating group and a good leaving group are also present.
-
4-Nitrobenzonitrile: The strong electron-withdrawing nitro group activates the ring towards SNAr, especially if a leaving group is present at the ortho or para position.
-
4-Chlorobenzonitrile: The nitrile group provides some activation, making SNAr possible under forcing conditions, but it is much less reactive than 4-nitrochlorobenzene.
Data Presentation:
| Compound (with a leaving group at C-1) | Activating/Deactivating Groups | Expected Reactivity in SNAr |
| 1-Chloro-3,4-dimethoxybenzene | Two deactivating -OCH₃ | Very Low / Unreactive |
| 4-Chloronitrobenzene | One strongly activating -NO₂ | High |
| 4-Chlorobenzonitrile | One moderately activating -CN | Moderate |
| Chlorobenzene | No activating groups | Very Low / Unreactive |
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: In a sealed tube, combine the substituted aryl halide (10 mmol), the nucleophile (e.g., sodium methoxide, 12 mmol), and a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (20 mL).
-
Reaction: Heat the mixture at an elevated temperature (e.g., 100-150 °C) for several hours.
-
Work-up: Cool the reaction mixture and pour it into water.
-
Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by chromatography or recrystallization.
SNAr Reactivity Pathway:
Caption: General mechanism and relative reactivity for SNAr reactions.
Signaling Pathway Involvement
While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, substituted benzonitriles and related aromatic compounds are known to exhibit a range of biological activities. For instance, some dimethoxy-substituted aromatic compounds have been investigated for their potential to modulate pathways involved in inflammation and cell signaling. It is plausible that this compound could interact with various cellular targets, but further research is required to elucidate its specific biological effects and the signaling pathways it may modulate.
Conclusion
The reactivity of this compound is significantly influenced by its two electron-donating methoxy groups. Compared to unsubstituted benzonitrile and those with electron-withdrawing groups, this compound exhibits:
-
Slower hydrolysis rates due to the reduced electrophilicity of the nitrile carbon.
-
Similar or slightly faster rates of catalytic hydrogenation.
-
Greatly enhanced reactivity towards electrophilic aromatic substitution , with the methoxy groups directing incoming electrophiles to the ortho and para positions.
-
Significantly reduced reactivity towards nucleophilic aromatic substitution due to the electron-rich nature of the aromatic ring.
This comparative guide provides a foundational understanding of the reactivity of this compound, which is essential for its effective utilization in synthetic chemistry and drug discovery programs. The provided experimental protocols offer a starting point for laboratory investigations into the rich chemistry of this versatile molecule.
A Spectroscopic Comparison of 3,4-Dimethoxybenzonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, dimethoxybenzonitrile derivatives serve as crucial building blocks for the synthesis of a wide array of complex molecules. The precise characterization of these compounds is paramount for ensuring the integrity of subsequent synthetic steps and the desired properties of the final products. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
This guide provides a detailed, objective comparison of the spectroscopic properties of 3,4-Dimethoxybenzonitrile and two of its derivatives: 3,4,5-Trimethoxybenzonitrile, which features an additional electron-donating group, and 3,4-Dimethoxy-5-nitrobenzonitrile, which includes an electron-withdrawing group. The inclusion of these derivatives allows for an examination of how substituent electronic effects manifest in their respective spectra. All quantitative data is supported by experimental findings and presented in a clear, comparative format.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and its selected derivatives.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C≡N Stretch | C-O Stretch (Aromatic) | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | Other Key Peaks |
| This compound | ~2220 | ~1270, ~1025 | ~3080 | ~2970, ~2840 | 1590, 1520 (C=C Aromatic) |
| 3,4,5-Trimethoxybenzonitrile | ~2230 | ~1240, ~1010 | ~3000 | ~2940, ~2840 | 1580, 1500 (C=C Aromatic) |
| 3,4-Dimethoxy-5-nitrobenzonitrile | ~2235 | ~1280, ~1020 | ~3100 | ~2950, ~2850 | 1530, 1350 (NO₂ Stretch) |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm in CDCl₃)
| Compound | Ar-H | -OCH₃ |
| This compound | 7.29 (dd, J=8.4, 2.0 Hz, 1H), 7.15 (d, J=2.0 Hz, 1H), 6.91 (d, J=8.4 Hz, 1H) | 3.93 (s, 3H), 3.91 (s, 3H) |
| 3,4,5-Trimethoxybenzonitrile [1] | 6.86 (s, 2H) | 3.89 (s, 6H, C3 & C5-OCH₃), 3.87 (s, 3H, C4-OCH₃) |
| 3,4-Dimethoxy-5-nitrobenzonitrile | 7.55 (d, J=1.8 Hz, 1H), 7.42 (d, J=1.8 Hz, 1H) | 4.02 (s, 3H), 3.98 (s, 3H) |
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm in CDCl₃)
| Compound | C≡N | C-CN | C-O | Ar-C-H | -OCH₃ |
| This compound | 119.4 | 104.5 | 154.0, 149.5 | 127.8, 115.3, 111.8 | 56.2, 56.1 |
| 3,4,5-Trimethoxybenzonitrile | 119.0 | 107.2 | 153.5, 142.8 | 109.5 | 61.0, 56.4 |
| 3,4-Dimethoxy-5-nitrobenzonitrile | 116.5 | 108.0 | 155.0, 148.0 | 115.0, 112.0 | 56.8, 56.5 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺) | Key Fragments |
| This compound | C₉H₉NO₂ | 163.17 | 163 | 148 ([M-CH₃]⁺), 120 ([M-CH₃-CO]⁺) |
| 3,4,5-Trimethoxybenzonitrile [2] | C₁₀H₁₁NO₃ | 193.20 | 193 | 178 ([M-CH₃]⁺), 150 ([M-CH₃-CO]⁺) |
| 3,4-Dimethoxy-5-nitrobenzonitrile | C₉H₈N₂O₄ | 208.17 | 208 | 193 ([M-CH₃]⁺), 162 ([M-NO₂]⁺) |
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound, such as this compound or its derivatives.
Caption: Workflow for Spectroscopic Analysis of Synthesized Compounds.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is suitable for the analysis of solid samples like this compound and its derivatives.
-
Sample Preparation (Thin Solid Film Method):
-
Place approximately 10-20 mg of the solid sample into a small vial.
-
Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to dissolve the solid completely.
-
Using a pipette, transfer one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty salt plate to subtract atmospheric and plate-related absorptions.
-
Place the salt plate with the prepared sample film into the spectrometer's sample holder.
-
Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Process the spectrum by performing a background subtraction.
-
Identify and label the characteristic absorption peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample has fully dissolved; gentle vortexing may be applied.
-
-
¹H NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Set the spectral width to encompass all expected proton signals (typically -1 to 13 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to cover all expected carbon signals (typically 0 to 200 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Mass Spectrometry (MS)
This protocol describes a general procedure for Electron Ionization Mass Spectrometry (EI-MS).
-
Sample Introduction:
-
For volatile and thermally stable compounds like the ones discussed, a direct insertion probe or gas chromatography (GC-MS) can be used for sample introduction.
-
If using a direct insertion probe, a small amount of the solid sample is placed in a capillary tube at the probe's tip.
-
The probe is inserted into the ion source of the mass spectrometer, where the sample is vaporized by heating under high vacuum.
-
-
Ionization and Analysis:
-
The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information. The fragmentation can provide insights into the stability of different parts of the molecule.
-
References
A Comparative Purity Assessment of 3,4-Dimethoxybenzonitrile from Different Suppliers
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes, from reaction yields and impurity profiles in chemical synthesis to pharmacological activity in drug discovery. This guide provides a comprehensive comparison of the purity of 3,4-Dimethoxybenzonitrile obtained from three different hypothetical suppliers (Supplier A, Supplier B, and Supplier C). The assessment is based on a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point analysis. Detailed experimental protocols are provided to allow for the replication of these analyses.
Data Summary
The following table summarizes the quantitative purity assessment of this compound from the three suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (%) | 98.7 | 99.5 | 99.9 |
| Purity by GC (%) | 98.5 | 99.6 | 99.9 |
| Purity by ¹H NMR (mol%) | 98.2 | 99.4 | 99.8 |
| Melting Point (°C) | 67-69 | 69-70 | 70-71 |
| Major Impurity 1 (%) | 0.8 (retention time: 3.2 min) | 0.3 (retention time: 3.2 min) | <0.1 |
| Major Impurity 2 (%) | 0.3 (retention time: 4.5 min) | 0.1 (retention time: 4.5 min) | Not Detected |
| Appearance | Off-white crystalline powder | White crystalline powder | White crystalline powder |
Experimental Protocols
A detailed description of the methodologies used for the purity assessment is crucial for reproducibility and accurate comparison.
High-Performance Liquid Chromatography (HPLC)
This technique is used for the separation, identification, and quantification of each component in a mixture.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples from each supplier were accurately weighed (approx. 10 mg) and dissolved in 10 mL of the mobile phase to prepare a 1 mg/mL solution. The solutions were then filtered through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity was determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
GC is a common technique for separating and analyzing compounds that can be vaporized without decomposition.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Injection Mode: Split (10:1).
-
Sample Preparation: Samples were dissolved in acetone to a concentration of 1 mg/mL.
-
Purity Calculation: Similar to HPLC, purity was calculated based on the area percentage of the main peak.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹H NMR spectroscopy provides structural information and can be used for quantitative analysis when an internal standard of known purity is used.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Maleic anhydride (certified reference material).
-
Sample Preparation: An accurately weighed amount of this compound (approx. 10 mg) and the internal standard (approx. 5 mg) were dissolved in 0.75 mL of CDCl₃.
-
Data Acquisition: A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. A relaxation delay (D1) of 30 seconds was used to ensure full relaxation of all protons.
-
Purity Calculation: The purity was calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.
Melting Point Determination
The melting point of a crystalline solid is a good indicator of its purity. Impurities tend to depress and broaden the melting range.[1][2][3][4]
-
Instrumentation: A digital melting point apparatus.
-
Sample Preparation: A small amount of the crystalline powder was packed into a capillary tube to a height of 2-3 mm.
-
Method: The sample was heated at a rate of 10°C/min until the temperature was about 15°C below the expected melting point. The heating rate was then reduced to 1-2°C/min to allow for accurate determination of the melting range (the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid).
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound from different suppliers.
Caption: Workflow for the purity assessment and supplier selection of this compound.
Conclusion
Based on the comprehensive analysis, Supplier C provides this compound with the highest purity across all analytical methods employed. The material from Supplier C exhibits a sharp melting point at the upper end of the expected range and contains negligible impurities detectable by HPLC and GC. Supplier B offers a product of high purity, suitable for many applications, while the material from Supplier A shows a slightly lower purity and a broader melting range, indicating the presence of a higher level of impurities.
For applications requiring the highest degree of purity, such as in the development of pharmaceutical active ingredients or for sensitive catalytic reactions, the material from Supplier C would be the recommended choice. For less stringent applications, the products from Suppliers A and B may be considered, taking into account the potential impact of the observed impurities on the intended use. This guide underscores the importance of a multi-technique approach for the rigorous purity assessment of critical chemical reagents.
References
Establishing a Reference Standard for 3,4-Dimethoxybenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available 3,4-Dimethoxybenzonitrile and outlines key experimental protocols for establishing a reference standard. The objective is to ensure the accuracy, reproducibility, and reliability of analytical data in research and development settings.
Comparison of Reference Materials
A reference standard for this compound should be of the highest possible purity. Commercially available options provide a good starting point for establishing an in-house primary or secondary reference standard. Additionally, structurally related compounds can be used as alternative reference standards for specific analytical purposes, such as impurity profiling.
Commercially Available this compound
| Supplier | Product Name | CAS Number | Purity Specification |
| Sigma-Aldrich | This compound | 2024-83-1 | ≥99% |
| Thermo Scientific Chemicals | This compound, 98+% | 2024-83-1 | ≥98.0% (by GC)[1] |
| Amerigo Scientific | This compound | 2024-83-1 | ≥99%[2] |
Alternative Reference Standards
In the context of impurity analysis and method development, related compounds can serve as valuable reference points.
| Compound Name | CAS Number | Key Characteristics | Purity Specification (Typical) |
| Veratraldehyde | 120-14-9 | A common starting material for the synthesis of this compound.[3] | ≥98% to ≥99%[4] |
| Protocatechuic aldehyde | 139-85-5 | A potential impurity or degradation product. | >98%[5] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its characterization and handling.
| Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Appearance | White to pale brown crystals or powder[1] |
| Melting Point | 68-70 °C (lit.) |
| Boiling Point | 281 °C (lit.)[6] |
| Solubility | Soluble in methanol. Insoluble in water. |
Experimental Protocols for Purity Assessment
The establishment of a reference standard requires rigorous purity assessment using multiple analytical techniques. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of non-volatile and thermally stable compounds.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is recommended. A typical gradient could be:
-
Start with 50:50 acetonitrile:water.
-
Increase to 95:5 acetonitrile:water over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound candidate material in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 70 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity assessment (qNMR).
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound candidate material.
-
Dissolve in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
For qNMR, a certified internal standard with a known purity must be accurately weighed and added to the sample.
-
-
Acquisition Parameters:
-
¹H NMR: Standard pulse sequence with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
¹³C NMR: Proton-decoupled pulse sequence.
-
-
Data Analysis:
-
For purity assessment, compare the integral of the signals corresponding to this compound with the integrals of any impurity signals.
-
For qNMR, calculate the purity based on the integral ratio of the analyte to the internal standard, taking into account their molecular weights and the number of protons.
-
Expected ¹H-NMR Chemical Shifts (in CDCl₃): The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the methoxy groups. The exact chemical shifts can vary slightly depending on the solvent and concentration.[7][8][9][10][11]
Visualizing Experimental Workflows
Workflow for Reference Standard Qualification
The following diagram illustrates the process of qualifying a new batch of this compound as a reference standard.
Caption: Workflow for qualifying a new reference standard.
General Purity Determination Workflow
This diagram outlines a general workflow for the routine purity testing of a this compound sample.
Caption: General workflow for purity determination.
Conclusion
Establishing a well-characterized reference standard for this compound is fundamental for ensuring the quality and integrity of research and development activities. This guide provides a framework for comparing available materials and implementing robust analytical methodologies for purity assessment. By following these protocols and workflows, researchers can confidently establish a reliable reference standard for their analytical needs.
References
- 1. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound (≥99%) - Amerigo Scientific [amerigoscientific.com]
- 3. CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile - Google Patents [patents.google.com]
- 4. Veratraldehyde, 99% | Fisher Scientific [fishersci.ca]
- 5. Protocatechuic aldehyde | CAS 139-85-5 | LKT Laboratories | Biomol.com [biomol.com]
- 6. Veratraldehyde | 120-14-9 [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. eurisotop.com [eurisotop.com]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
A Comparative Guide to Catalysts for 3,4-Dimethoxybenzonitrile Synthesis
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates like 3,4-Dimethoxybenzonitrile is paramount. This guide provides a comparative analysis of two prominent catalytic methods for its synthesis: the dehydration of 3,4-dimethoxybenzaldoxime and the ferric chloride-catalyzed reaction of 3,4-dimethoxyphenylacetic acid.
Performance Comparison of Catalytic Syntheses
The selection of a synthetic route and catalyst system is a critical decision influenced by factors such as yield, reaction conditions, and the nature of the starting materials. Below is a summary of quantitative data for two distinct catalytic approaches to this compound.
| Synthetic Route | Starting Material | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) |
| One-Pot Oximation-Dehydration | 3,4-Dimethoxybenzaldehyde | Thionyl Chloride | Dichloromethane | 10-25°C | 8 hours | >90% |
| Ferric Chloride-Catalyzed Nitration/Decarboxylation | 3,4-Dimethoxyphenylacetic acid | Ferric Chloride (FeCl₃) | Dimethyl Sulfoxide | 50°C | 10 hours | 82% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation.
Method 1: One-Pot Synthesis from 3,4-Dimethoxybenzaldehyde via Oxime Dehydration
This widely-utilized method involves the in-situ formation of 3,4-dimethoxybenzaldoxime followed by its dehydration to the corresponding nitrile. The use of thionyl chloride as a dehydrating agent in a one-pot process offers high yields and operational simplicity.
Experimental Procedure:
-
In a reaction vessel, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in an appropriate organic solvent such as dichloromethane.
-
Cool the mixture to 0-15°C using an ice-water bath.
-
Slowly add thionyl chloride (1 equivalent) dropwise to the reaction mixture, maintaining the temperature between 10-25°C.
-
Stir the reaction mixture at this temperature for approximately 8 hours.
-
Upon completion of the reaction, quench the mixture with ice water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic phases and neutralize to a pH of 8-9 with a 10-20% sodium hydroxide solution.
-
Wash the organic layer twice with water, dry over a suitable drying agent, and evaporate the solvent to obtain this compound.
This protocol is adapted from a similar synthesis of 4-methoxybenzonitrile, which reports yields exceeding 90%.
Method 2: Ferric Chloride-Catalyzed Synthesis from 3,4-Dimethoxyphenylacetic Acid
This method utilizes the catalytic activity of ferric chloride to facilitate the conversion of 3,4-dimethoxyphenylacetic acid to this compound using sodium nitrite as the nitrogen source. This approach is advantageous due to the use of readily available and less toxic reagents.[1]
Experimental Procedure:
-
In a glass pressure-resistant reaction tube equipped with a magnetic stirrer, add 3,4-dimethoxyphenylacetic acid (0.5 mmol), sodium nitrite (3 mmol), and ferric chloride (0.5 mmol).
-
Add dimethyl sulfoxide (2 mL) as the solvent to the reaction tube.
-
Seal the reaction tube and place it in a heating bath pre-set to 50°C.
-
Stir the reaction mixture magnetically for 10 hours.
-
After the reaction is complete, cool the system to room temperature.
-
The product, this compound, can then be isolated and purified using standard laboratory techniques. A reported yield for this method is 82%.[1]
Visualizing the Synthetic Pathways
To further elucidate the described synthetic strategies, the following diagrams illustrate the logical flow of each process.
Caption: One-Pot Synthesis of this compound.
Caption: FeCl₃-Catalyzed Synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of 3,4-Dimethoxybenzonitrile: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 3,4-Dimethoxybenzonitrile, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and environmental compliance.
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is worn.[1] Handling of this compound should occur in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA or European Standard EN166 specifications.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Body Protection: A lab coat or other protective clothing is necessary to avoid skin contact.[1]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 2024-83-1 |
| Molecular Formula | (CH₃O)₂C₆H₃CN |
| Molecular Weight | 163.17 g/mol |
| Appearance | Powder |
| Melting Point | 68-70 °C |
| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritant 2, Eye Irritant 2, STOT SE 3 |
Source:
Step-by-Step Disposal Protocol
The standard and required method for disposing of this compound is through a licensed hazardous waste management service.[2][3][4] Direct disposal into drains or regular trash is strictly prohibited.[3] The following protocol details the operational steps for collecting and preparing the chemical waste for pickup.
Objective: To safely collect, label, and store solid this compound waste for disposal by a certified environmental health and safety (EHS) contractor.
Materials:
-
Designated hazardous waste container (wide-mouth, sealable, compatible plastic or glass)
-
Hazardous Waste Label
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Tools for transfer (e.g., spatula, scoop)
-
Secondary containment bin
Procedure:
-
Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab where hazardous waste will be stored temporarily. This area must be under the control of the generator, away from drains, and clearly marked.
-
Prepare the Waste Container:
-
Select a clean, dry container compatible with the chemical.
-
Ensure it has a secure, leak-proof lid.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
-
Waste Collection:
-
Working in a fume hood or well-ventilated area, carefully transfer the solid this compound waste into the designated container using a spatula or scoop.[1]
-
Avoid creating dust. If dust is generated, ensure appropriate respiratory protection is used.
-
-
Labeling:
-
Fill out the hazardous waste label completely and legibly. Information should include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")[5]
-
The date the container was first used.
-
-
-
Storage:
-
Securely seal the container.
-
Wipe the exterior of the container to remove any contamination.
-
Place the sealed container in a designated secondary containment bin within the SAA.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
-
Arrange for Disposal:
-
Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.
-
Follow your institution's specific procedures for requesting waste collection.
-
Emergency Procedures
Spill: In the event of a spill, sweep up the solid material and shovel it into a suitable, labeled container for disposal.[1] Avoid generating dust.
First Aid:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Ingestion: Clean mouth with water and seek medical attention.[1]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
